5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9;/h1,4-5,14H,2-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLUGKOFBXISKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719244 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260683-15-5 | |
| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS Number: 1260683-15-5[1]
This technical guide provides a comprehensive overview of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this guide also draws upon information available for the parent compound, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline, and the broader class of tetrahydroquinolines to provide a thorough understanding of its synthesis, properties, and potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [1] |
| Molecular Weight | 237.65 g/mol | [4] |
| Appearance | White to Off-White Solid (Predicted) | N/A |
| Boiling Point | 217.4°C at 760 mmHg (for the isomeric isoquinoline) | [4] |
| Purity | Typically >95% (Commercial availability) | [1] |
| Storage | 2-8°C (Recommended for similar compounds) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reduction of the corresponding quinoline precursor, 5-trifluoromethylquinoline. Catalytic hydrogenation is a common and effective method for this transformation.[6][7][8]
General Experimental Protocol: Catalytic Hydrogenation of a Substituted Quinoline
This protocol is a representative example for the hydrogenation of a substituted quinoline and may be adapted for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.[6][7][9][10]
Materials:
-
5-Trifluoromethylquinoline (Substrate)
-
Palladium on carbon (Pd/C, 5-10 mol%) or other suitable catalysts (e.g., Cobalt-based, Ruthenium-based, Iridium-based)[6][7][9]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) for salt formation.
Procedure:
-
Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, the 5-trifluoromethylquinoline is dissolved in the chosen solvent. The catalyst (e.g., Pd/C) is then added to the solution under an inert atmosphere.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged several times to remove air. The reaction is then stirred under a hydrogen atmosphere (pressure may vary from atmospheric to 50-100 atm) at a specified temperature (e.g., 25-80°C) for a duration of 12-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).[7][9]
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of HCl in a compatible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Discovery and Development
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[11] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance a molecule's pharmacological profile.[3][12]
Key Contributions of the Trifluoromethyl Group:
-
Increased Lipophilicity: The -CF₃ group can enhance the molecule's ability to cross cell membranes.[2]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]
-
Improved Bioavailability: By modifying the physicochemical properties, the -CF₃ group can lead to better absorption and distribution of the drug in the body.
Given these properties, this compound is a valuable building block for the synthesis of novel therapeutic agents. While specific biological activities for this exact compound are not widely reported, related tetrahydroquinoline derivatives have shown promise in various therapeutic areas, including:
-
Anticancer Agents: Some tetrahydroquinoline derivatives have been investigated as inhibitors of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[13]
-
Neuroprotective Agents: The tetrahydroquinoline core is present in compounds being studied for neurodegenerative diseases like Alzheimer's.[14]
-
Antimicrobial and Antiviral Agents: Various derivatives have demonstrated activity against bacteria, fungi, and viruses.[14]
References
- 1. This compound | CAS:1260683-15-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. echemi.com [echemi.com]
- 5. 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related tetrahydroquinoline derivatives and the known effects of trifluoromethyl substitution in medicinal chemistry. The guide outlines a potential anticancer mechanism involving the induction of apoptosis and cell cycle arrest. Detailed experimental protocols are provided to facilitate further investigation into its biological activity.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. The incorporation of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5][6] The electron-withdrawing nature of the -CF3 group can significantly influence the electronic properties of the parent molecule, potentially leading to improved potency and selectivity.[3][4] this compound (5-CF3-THQ) is a compound that combines these features, suggesting its potential as a novel therapeutic agent.
Hypothesized Mechanism of Action: Anticancer Activity
Based on the biological activities of structurally similar tetrahydroquinoline derivatives, a plausible mechanism of action for 5-CF3-THQ is the induction of apoptosis and cell cycle arrest in cancer cells. Several studies on other substituted tetrahydroquinolines have reported significant antiproliferative effects through these pathways.[1][2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. It is hypothesized that 5-CF3-THQ may initiate the apoptotic cascade, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. A key executioner caspase is caspase-3, and its cleavage is a hallmark of apoptosis.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Certain tetrahydroquinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, such as G1 or G2/M, thereby preventing cancer cell division.[1] It is proposed that 5-CF3-THQ may also interfere with the cell cycle machinery, leading to a cytostatic effect.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative A | MCF-7 (Breast Cancer) | 15.2 | Fictional Data |
| Tetrahydroquinoline Derivative A | A549 (Lung Cancer) | 21.8 | Fictional Data |
| Tetrahydroquinoline Derivative B | HCT116 (Colon Cancer) | 9.5 | Fictional Data |
| 5-Fluorouracil (Control) | MCF-7 (Breast Cancer) | 5.0 | Fictional Data |
Table 2: Apoptosis Induction by Tetrahydroquinoline Analogs
| Compound | Cell Line | % Apoptotic Cells (Annexin V+) | Reference |
| Tetrahydroquinoline Derivative A | MCF-7 (Breast Cancer) | 45.3 | Fictional Data |
| Vehicle Control | MCF-7 (Breast Cancer) | 5.1 | Fictional Data |
Table 3: Cell Cycle Analysis of Tetrahydroquinoline Analogs
| Compound | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Tetrahydroquinoline Derivative B | HCT116 (Colon Cancer) | 68.2 | 15.1 | 16.7 | Fictional Data |
| Vehicle Control | HCT116 (Colon Cancer) | 45.9 | 28.3 | 25.8 | Fictional Data |
Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Cleaved Caspase-3
This technique is used to detect the presence of the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3[7]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for the loading control to ensure equal protein loading.
Competitive Radioligand Binding Assay
This assay can be used to determine if 5-CF3-THQ interacts with a specific receptor target.
Materials:
-
Cell membranes or purified receptors of interest
-
Radiolabeled ligand for the target receptor[8]
-
Unlabeled this compound
-
Assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[9]
-
Incubate the mixture to allow binding to reach equilibrium.[8]
-
Separate the bound from free radioligand by rapid filtration through the filter plates.[9]
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Visualizations
Signaling Pathway Diagram
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
The Biological Significance of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a pivotal strategy in medicinal chemistry, leading to the development of novel therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide focuses on the biological activities of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride and its closely related analogs, providing a comprehensive overview of their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential mechanisms of action to support further research and drug development in this promising area.
Anticancer Activity of Trifluoromethyl-Tetrahydroquinoline Derivatives
Recent studies have highlighted the potential of trifluoromethyl-substituted tetrahydroquinoline derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms of action often linked to the inhibition of key signaling pathways involved in cell growth and proliferation.
One of the key targets for these compounds is the mammalian target of rapamycin (mTOR), a crucial regulator of cancer cell metabolism and growth.[5][6] Tetrahydroquinoline derivatives bearing 3,5-bis(trifluoromethyl) substitutions have shown exceptional potency, with some compounds exhibiting IC50 values in the nanomolar range against lung cancer cell lines.[5] The anticancer activity of these derivatives is also attributed to their ability to induce cellular stress through the generation of reactive oxygen species (ROS), leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[7][8]
Furthermore, certain 4-trifluoromethyl substituted tetrahydroquinoline derivatives have exhibited significant anti-glioblastoma potential, triggering apoptosis through the activation of Caspase-3/7.[9]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of various trifluoromethyl-substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives against a range of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 13d | 3,5-Bis(trifluoromethyl) | A549 (Lung) | 0.027 | [5] |
| GM-3-143 | 4-Trifluoromethyl (on phenyl ring) | Colon Cancer Cell Lines | - | [10] |
| 4ag | 4-Trifluoromethyl | SNB19 (Glioblastoma) | 38.3 | [9] |
| 4ag | 4-Trifluoromethyl | LN229 (Glioblastoma) | 40.6 | [9] |
| Compound 9u | 5-Trifluoromethylpyrimidine derivative | A549 (Lung) | 0.35 | [11] |
| Compound 9u | 5-Trifluoromethylpyrimidine derivative | MCF-7 (Breast) | 3.24 | [11] |
| Compound 9u | 5-Trifluoromethylpyrimidine derivative | PC-3 (Prostate) | 5.12 | [11] |
Antibacterial Activity of Trifluoromethyl-Tetrahydroquinoline Derivatives
Trifluoromethyl-substituted tetrahydroquinolines have also demonstrated potent bactericidal activity, particularly against multidrug-resistant Gram-positive bacteria.[12] The mechanism of action for these compounds is believed to involve the disruption of bacterial membranes, a target that is less prone to the development of resistance compared to conventional antibiotic targets.[12]
Compounds containing SCF3 and SF5 substitutions on the tetrahydroquinoline scaffold have been shown to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[12] The lipophilicity conferred by the trifluoromethyl group is thought to enhance the penetration of these compounds through the bacterial cell wall.[13]
Quantitative Antibacterial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for trifluoromethyl-substituted tetrahydroquinoline and related compounds against various bacterial strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| HSD1835 | SF5-substituted | Drug-resistant Gram-positive pathogens | 1 - 4 | [12] |
| Compound 25 | Bromo and trifluoromethyl | S. aureus (MRSA) | 0.78 | [14] |
| Compound 25 | Bromo and trifluoromethyl | S. epidermidis | 1.56 | [14] |
| Compound 25 | Bromo and trifluoromethyl | E. faecium | 0.78 | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., trifluoromethyl-tetrahydroquinoline derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Anticancer Signaling Pathway
The anticancer activity of many trifluoromethyl-tetrahydroquinoline derivatives involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
Caption: Proposed anticancer mechanism of trifluoromethyl-tetrahydroquinolines.
Antibacterial Mechanism of Action
The primary antibacterial mechanism for potent trifluoromethyl-tetrahydroquinoline compounds is the disruption of the bacterial cell membrane.
Caption: Mechanism of bacterial membrane disruption.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An Overview of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Compound of Interest in Medicinal Chemistry
This guide, therefore, provides a broader technical overview based on the well-established principles of medicinal chemistry concerning its core structure (tetrahydroquinoline) and key substituent (trifluoromethyl group). It outlines the general importance of this class of compounds, the strategic role of trifluoromethylation in drug design, and a plausible synthetic approach based on established chemical methodologies.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic motif is present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. Its structural rigidity and three-dimensional character make it an excellent framework for designing molecules that can interact with high specificity to biological targets such as enzymes and receptors.
Derivatives of tetrahydroquinoline have been investigated for a multitude of therapeutic applications, including:
-
Anticancer agents
-
Antimicrobial and antifungal agents
-
Antiviral agents (including activity against HIV)
-
Modulators of central nervous system targets
The versatility of the tetrahydroquinoline ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of the resulting molecules.
The Role of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely used and effective strategy in modern medicinal chemistry.[1][2] This group imparts several beneficial properties to a molecule, which can dramatically enhance its drug-like characteristics.[1]
Key Advantages of Trifluoromethylation:
| Property Modified | Effect of -CF3 Group |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[1] |
| Lipophilicity | The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[1] |
| Binding Affinity | As a strong electron-withdrawing group, it can alter the electronic profile of an aromatic ring, influencing interactions with biological targets through hydrogen bonds and electrostatic forces.[1] |
| Bioavailability | By improving metabolic stability and membrane permeability, the overall oral bioavailability of a drug can be significantly enhanced.[1] |
| Conformational Effects | The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to its target. |
The placement of a trifluoromethyl group at the 5-position of the tetrahydroquinoline ring is a rational design choice aimed at leveraging these benefits to create a potentially potent and stable therapeutic agent.
Proposed Synthesis and Experimental Protocols
While a specific, published synthesis for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride was not found, a plausible synthetic route can be constructed based on well-known organic chemistry reactions. A common and effective method for creating tetrahydroquinolines is through the cyclization of an appropriately substituted aniline precursor.
Generalized Synthetic Workflow:
A likely approach would involve a multi-step sequence starting from a commercially available trifluoromethyl-substituted aniline.
Caption: A plausible synthetic workflow for this compound.
Detailed Methodologies (Hypothetical Protocols):
-
Step 1: Reduction: The starting aniline derivative would likely undergo reduction of a suitable functional group (like a nitrile or nitro group) to form an amine that can participate in the cyclization. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon.
-
Step 2: Cyclization: The key ring-forming step could be achieved through various methods. One possibility is a reaction with a three-carbon unit followed by an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction) to form the heterocyclic ring.
-
Step 3: Salt Formation: The final free base of the tetrahydroquinoline is typically converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media. This is usually achieved by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride.
Characterization: The identity and purity of the synthesized compound and its intermediates would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Pharmacological Significance and Future Directions
Given the lack of specific biological data, the potential pharmacological activity of this compound can only be inferred from related structures. The combination of the tetrahydroquinoline scaffold and a trifluoromethyl group suggests it could be a candidate for screening in various biological assays, particularly in oncology and infectious diseases.
The logical relationship for its potential development and evaluation is outlined below.
Caption: Logical workflow for the evaluation of a novel chemical entity in drug discovery.
Future research would be required to isolate and characterize this compound, followed by comprehensive screening against a panel of biological targets to determine if it possesses any significant therapeutic activity. Should a "hit" be identified, further studies would focus on elucidating its mechanism of action and structure-activity relationships.
References
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride molecular structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and potential biological significance of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1260683-15-5). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from commercial suppliers with established knowledge of related trifluoromethyl-substituted tetrahydroquinolines to offer a well-rounded perspective for research and development.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a trifluoromethyl group at the 5-position of the aromatic ring. The hydrochloride salt form enhances its solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260683-15-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClF₃N | [1] |
| Molecular Weight | 237.65 g/mol | [1] |
| Canonical SMILES | C1CC2=C(C=CC=C2C(F)(F)F)NC1.Cl | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |
A foundational diagram of the molecular structure is presented below.
Caption: 2D structure of the 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline cation.
Stereochemistry
The molecular structure of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline lacks a chiral center. The tetrahydroquinoline ring system itself is not planar, and the introduction of a substituent at a non-chiral position does not create a stereocenter. Therefore, this compound is achiral and does not exist as enantiomers or diastereomers.
Experimental Protocols
Synthesis
A plausible synthetic route for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline would involve the cyclization of a suitably substituted aniline derivative. One such approach is the visible-light-induced radical trifluoromethylation and cyclization of N-aryl enamines.
General Protocol for Visible-Light-Induced Trifluoromethylation/Cyclization:
-
Reactant Preparation: A solution of the corresponding N-aryl enamine and a trifluoromethyl source (e.g., CF₃I or Togni's reagent) is prepared in a suitable organic solvent (e.g., acetonitrile or dichloromethane).
-
Photocatalyst Addition: A photocatalyst (e.g., an iridium or ruthenium complex) is added to the reaction mixture.
-
Irradiation: The mixture is deoxygenated and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the trifluoromethylated tetrahydroquinoline.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Structural Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Table 2: Analytical Methods for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the deshielded region, aliphatic protons of the tetrahydroquinoline ring as multiplets, and a singlet for the N-H proton. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, with the trifluoromethyl-substituted carbon showing a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the CF₃ group at a characteristic chemical shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₁₀H₁₀F₃N). |
| X-ray Crystallography | Would provide definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing, if a suitable single crystal can be obtained. |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Potential Therapeutic Areas:
-
Oncology: Many substituted tetrahydroquinolines have demonstrated anticancer properties. The trifluoromethyl group could enhance these activities.
-
Neuropharmacology: Tetrahydroquinoline derivatives have been investigated for their effects on the central nervous system, including as potential treatments for neurodegenerative diseases.
-
Infectious Diseases: The tetrahydroquinoline core is found in some antimicrobial and antiviral agents.
Hypothesized Signaling Pathway Involvement:
Based on the known activities of similar compounds, 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline could potentially interact with various signaling pathways implicated in cell proliferation and survival. A logical, though currently hypothetical, pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Spectroscopic and Synthetic Profile of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a general synthetic approach for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1260683-15-5). Due to the limited availability of specific experimental data in publicly accessible literature and databases for this particular compound, this document focuses on predicted spectroscopic features and established synthetic methodologies for structurally related compounds.
Molecular Structure and Properties
Structure:
Molecular Formula: C₁₀H₁₁ClF₃N Molecular Weight: 237.65 g/mol
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.2-7.5 | m | 3H | Aromatic protons | The electron-withdrawing CF₃ group will influence the chemical shifts of the aromatic protons. |
| ~4.0-4.2 | br s | 2H | NH₂⁺ | Broad singlet due to proton exchange and quadrupolar effects of the nitrogen atom. |
| ~3.3-3.5 | t | 2H | C4-H₂ | Triplet resulting from coupling with the adjacent C3 methylene protons. |
| ~2.7-2.9 | t | 2H | C2-H₂ | Triplet resulting from coupling with the adjacent C3 methylene protons. |
| ~1.9-2.1 | m | 2H | C3-H₂ | Multiplet due to coupling with both C2 and C4 methylene protons. |
Solvent: DMSO-d₆ or D₂O
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~145 | C8a | Quaternary carbon. |
| ~130 (q, J ≈ 30 Hz) | C5 | Carbon directly attached to the CF₃ group will show a characteristic quartet. |
| ~128 | Aromatic CH | |
| ~125 (q, J ≈ 270 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |
| ~122 | Aromatic CH | |
| ~118 | Aromatic CH | |
| ~115 | C4a | Quaternary carbon. |
| ~42 | C2 | |
| ~27 | C4 | |
| ~22 | C3 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Medium | C-H stretching (aliphatic and aromatic) |
| 2400-2800 | Broad, Medium | N-H stretching (amine salt) |
| 1600-1620 | Medium | C=C stretching (aromatic) |
| 1450-1500 | Medium | C=C stretching (aromatic) |
| 1100-1350 | Strong | C-F stretching (trifluoromethyl group) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 201 | [M]⁺ (molecular ion of the free base) |
| 200 | [M-H]⁺ |
| 172 | [M-C₂H₅]⁺ (loss of ethyl group from the heterocyclic ring) |
| 132 | [M-CF₃]⁺ |
Method: Electron Ionization (EI) on the free base.
General Synthetic Approach
The synthesis of this compound can be approached through several established methods for the preparation of tetrahydroquinolines. A common and effective strategy involves the reductive cyclization of a suitable precursor.
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline and its derivatives are important scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a detailed protocol for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a common salt form for amine-containing active pharmaceutical ingredients. The primary synthetic route described is the catalytic hydrogenation of 5-trifluoromethylquinoline.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine ring of 5-trifluoromethylquinoline is selectively reduced to the corresponding tetrahydroquinoline using a catalyst and a hydrogen source.
-
Salt Formation: The resulting 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline is treated with hydrochloric acid to form the stable hydrochloride salt.
Various methods exist for the hydrogenation of quinolines, including catalytic hydrogenation with H₂ gas and transfer hydrogenation.[1] The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Trifluoromethylquinoline
This protocol describes the reduction of 5-trifluoromethylquinoline to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
Materials:
-
5-Trifluoromethylquinoline
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (or Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add 5-trifluoromethylquinoline (1.0 eq) and the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Inerting: Flush the vessel with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 5% or 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the reaction mixture under a stream of inert gas.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as specified by the apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline. The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent salt formation step.
Protocol 2: Formation of Hydrochloride Salt
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
Crude or purified 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0-1.2 eq) dropwise with stirring. For example, a 2 M solution of HCl in diethyl ether can be used.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to obtain this compound as a solid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of quinoline derivatives. The data is representative and may need optimization for the specific synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Table 1: Representative Conditions for Catalytic Hydrogenation of Quinolines
| Entry | Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | 5% Pd/C | H₂ (1 atm) | Ethanol | RT | 12 | >95 | General Knowledge |
| 2 | Substituted Quinoline | 10% Pd/C | H₂ (4 atm) | Methanol | 25 | 24 | 93-98 | [2] |
| 3 | 4-Methylquinoline | Co-F | H₂O (Electrocatalytic) | MeCN/H₂O | RT | 6 | 94 (isolated) | [3] |
| 4 | Quinolines | RuCl₃·xH₂O | H₃N-BH₃ | Dioxane | 100 | 12 | High | [1] |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClF₃N |
| Molecular Weight | 237.65 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₁₀H₁₀F₃N: 202.08 |
Disclaimer: This document provides a general protocol based on established chemical literature. All experimental work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This compound is of interest in medicinal chemistry and drug discovery due to the presence of the tetrahydroquinoline scaffold, a common motif in bioactive molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
Chemical Profile
| Property | Value |
| IUPAC Name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride |
| CAS Number | 1260683-15-5[1] |
| Molecular Formula | C₁₀H₁₁ClF₃N |
| Molecular Weight | 237.65 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) |
Synthesis Protocol
The most direct synthetic route to this compound is the catalytic hydrogenation of the corresponding quinoline precursor, 5-trifluoromethylquinoline. This is a common and effective method for the reduction of the quinoline ring system.
Experimental Workflow: Synthesis
Caption: Synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| 5-Trifluoromethylquinoline | ≥97% | Commercially available |
| Palladium on Carbon (10% Pd) | Commercially available | |
| Ethanol | Anhydrous | Commercially available |
| Hydrogen Gas | High Purity | |
| Diethyl Ether | Anhydrous | Commercially available |
| Hydrogen Chloride Solution | 2.0 M in Diethyl Ether | Commercially available |
| Celite® | Commercially available |
Procedure
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 5-trifluoromethylquinoline (1.0 eq.), 10% palladium on carbon (0.1 eq. by weight), and anhydrous ethanol to achieve a substrate concentration of approximately 0.1 M.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline as an oil.
-
Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Purification and Characterization
Purification
If necessary, the free base can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes prior to salt formation. The hydrochloride salt can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.
Characterization
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), aliphatic protons of the tetrahydroquinoline ring (δ 1.5-3.5 ppm). |
| ¹³C NMR | Aromatic and aliphatic carbons, signal for the trifluoromethyl group (quartet). |
| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the free base. |
| Purity (HPLC) | ≥95% |
Application Notes: Biological Evaluation
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can enhance pharmacological properties. Therefore, this compound is a candidate for screening in various biological assays.
Potential Biological Activities and Signaling Pathways
Based on literature for related tetrahydroquinoline derivatives, potential areas of investigation include:
-
Anticancer Activity: Tetrahydroquinoline derivatives have been investigated as inhibitors of mTOR and other kinases involved in cancer cell proliferation.
-
G-Protein Coupled Receptor (GPER) Modulation: Some tetrahydroquinolines have shown activity as GPER antagonists, which could be relevant in hormone-dependent cancers.
Experimental Workflow: In Vitro Biological Assay
Caption: General workflow for assessing in vitro antiproliferative activity.
Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on related tetrahydroquinoline derivatives and can be used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The catalytic hydrogenation step involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended for guidance for trained research professionals. All experiments should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The provided protocols for synthesis and biological evaluation are based on established methods for similar compounds and may require optimization for the specific target molecule.
References
Application Notes and Protocols: 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Medicinal Chemistry
Disclaimer: Direct experimental data for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related trifluoromethyl-substituted tetrahydroquinoline derivatives and are intended to serve as a guide for research and development. The experimental details are adapted from studies on potent analogs and may require optimization for the specific compound.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document outlines potential applications, experimental protocols, and relevant biological pathways for this compound, drawing insights from analogous compounds.
Recent research has highlighted the potential of trifluoromethyl-substituted THQ derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.[1][[“]][3][4][5] Dysregulation of the mTOR signaling pathway is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.
Potential Applications
Based on the activity of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Oncology: As a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, this compound could be explored for its anti-proliferative and apoptosis-inducing effects in various cancer cell lines, particularly in lung and breast cancer.[3]
-
Neurodegenerative Diseases: The broader class of tetrahydroquinolines has been investigated for neuroprotective properties. The unique electronic properties conferred by the trifluoromethyl group may warrant investigation in models of neurological disorders.
-
Infectious Diseases: The tetrahydroquinoline scaffold has been found in compounds with activity against various pathogens.[6]
Quantitative Data from Analogous Compounds
The following table summarizes the in vitro cytotoxicity data for a series of morpholine-substituted tetrahydroquinoline derivatives with trifluoromethyl groups, demonstrating their potent anticancer activity.[3] These values can serve as a benchmark for initial screening of this compound.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) |
| 10d | 3-Fluoro-5-(trifluoromethyl)benzamide | A549 (Lung) | 0.062 ± 0.01 |
| MCF-7 (Breast) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | ||
| 10e | 3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 |
| 10h | 3,5-bis(trifluoromethyl)benzamide | MCF-7 (Breast) | 0.087 ± 0.007 |
Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives.[3]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of trifluoromethyl-substituted tetrahydroquinoline derivatives, adapted from relevant literature.[3][7]
Protocol 1: General Synthesis of N-Acyl/Aryl Tetrahydroquinoline Derivatives
This protocol describes a general method for the derivatization of the tetrahydroquinoline core, which can be adapted for the synthesis of analogs of the title compound.
Workflow for Synthesis:
Caption: Synthetic workflow for tetrahydroquinoline derivatives.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Substituted benzoyl chloride (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in DCM. Add TEA and Boc₂O and stir at room temperature until the reaction is complete (monitor by TLC).
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Nitro Reduction: Dissolve the N-protected nitro-tetrahydroquinoline in ethyl acetate and add SnCl₂·2H₂O. Reflux the mixture until the starting material is consumed.
-
Work-up: Cool the reaction mixture, and quench with a saturated solution of NaHCO₃. Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the amine.
-
Amide Coupling: Dissolve the resulting amine in DCM and add pyridine. Cool the mixture to 0°C and add the desired substituted benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Final Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final compound by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the anticancer activity of the synthesized compounds against human cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for determining in vitro cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Vero (normal) cell line
-
Dulbecco’s Modified Eagle’s Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Everolimus).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Signaling Pathway
The primary hypothesized mechanism of action for trifluoromethyl-substituted tetrahydroquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle progression, proliferation, and survival.
Hypothesized mTOR Inhibition Pathway:
References
- 1. scilit.com [scilit.com]
- 2. consensus.app [consensus.app]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile building block in the development of novel therapeutic agents. The protocols detailed below focus on common and effective derivatization strategies, namely N-alkylation and N-arylation, to generate a diverse library of compounds for biological screening.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties. This document outlines detailed protocols for the functionalization of the secondary amine of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline, enabling the synthesis of a wide range of derivatives for drug discovery programs.
Key Applications in Organic Synthesis
The secondary amine of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline serves as a key functional handle for various chemical transformations. The most common and synthetically useful reactions include N-alkylation and N-arylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom of the tetrahydroquinoline ring. This modification is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates by altering their steric and electronic properties. Reductive amination is a widely used method for this transformation.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the tetrahydroquinoline nitrogen and an aryl halide or triflate. This reaction is instrumental in the synthesis of N-aryl tetrahydroquinolines, a class of compounds that has shown significant potential as therapeutic agents, particularly as anticancer agents.
Experimental Protocols
The following are detailed experimental protocols for the N-alkylation and N-arylation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-benzyl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Reaction Scheme:
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.2 M) is added triethylamine (1.1 eq) and the mixture is stirred for 10 minutes at room temperature.
-
Benzaldehyde (1.2 eq) is added to the reaction mixture.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Expected Yield and Characterization:
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline with an aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)
-
A suitable base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene
-
Standard Schlenk line or glovebox techniques and equipment
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), a Schlenk flask is charged with the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Anhydrous toluene (0.1 M) is added, and the mixture is stirred for 10 minutes at room temperature.
-
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline (1.0 eq, free-based from the hydrochloride salt prior to use or in situ with an extra equivalent of base) and the aryl bromide (1.2 eq) are added to the reaction mixture.
-
The flask is sealed and heated to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Quantitative Data Summary (Representative Yields for Analogous Reactions):
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Tetrahydroquinoline, Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | Room Temp. | 12-16 | 70-95 | [1] |
| N-Arylation | 6-Bromo-1,2,3,4-tetrahydroquinoline, Benzene sulfonyl chloride | Triethylamine | Dichloromethane | Room Temp. | N/A | High | [2] |
| N-Arylation | Tetrahydroquinoline, Aryl Halide | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 2-24 | 68-95 | [3] |
Note: The yields are representative for similar tetrahydroquinoline derivatives and may vary for 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline.
Biological Context and Signaling Pathways
Derivatives of tetrahydroquinoline have been investigated for a range of biological activities, with a significant focus on oncology. The trifluoromethyl substituent is known to often enhance the pharmacological properties of a molecule[4].
RORγt Inverse Agonism in Prostate Cancer
Recent studies have identified tetrahydroquinoline derivatives as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt)[2][5][6][7]. RORγt is a nuclear receptor that plays a crucial role in the development and function of Th17 cells, which are involved in inflammatory responses and have been implicated in the progression of certain cancers, including prostate cancer[5]. Inverse agonists of RORγt can suppress its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines like IL-17. This mechanism of action presents a promising therapeutic strategy for the treatment of prostate cancer.
Diagram of RORγt Signaling Pathway Inhibition:
Caption: Inhibition of RORγt signaling by a 5-CF3-THQ derivative.
Experimental Workflow for Synthesis and Screening
The general workflow for synthesizing and evaluating new 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline derivatives is outlined below.
Diagram of Experimental Workflow:
Caption: General workflow for synthesis and evaluation of 5-CF3-THQ derivatives.
Conclusion
This compound is a key starting material for the synthesis of diverse libraries of N-substituted derivatives. The protocols for N-alkylation and N-arylation provided herein offer robust methods for generating novel compounds with potential therapeutic applications, particularly in the field of oncology. The exploration of these derivatives as modulators of signaling pathways, such as the RORγt pathway, represents a promising avenue for the development of new targeted therapies.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis PMID: 39611350 | MCE [medchemexpress.cn]
Application Notes and Protocols for Cell-based Assays Using 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guideline for the use of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in cell-based assays. Due to limited publicly available data on this specific compound, the experimental details, quantitative data, and signaling pathways described herein are illustrative and based on the known biological activities of structurally related tetrahydroquinoline and trifluoromethyl-containing compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a synthetic organic compound featuring a tetrahydroquinoline scaffold and a trifluoromethyl group. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Given the pharmacological precedent of this structural class, this compound is a promising candidate for screening in various cell-based assays to elucidate its biological activity and therapeutic potential. These notes provide protocols for assessing its effects on cell viability, apoptosis, and kinase signaling.
Data Presentation
The following tables present illustrative quantitative data for hypothetical tetrahydroquinoline derivatives, providing a reference for the type of data that can be generated from the described assays.
Table 1: Illustrative Antiproliferative Activity of Tetrahydroquinoline Analogs
| Compound ID | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| TQ-CF3-01 | A549 (Lung Carcinoma) | MTT | 72 | 8.5 ± 1.2 |
| TQ-CF3-01 | MCF-7 (Breast Cancer) | MTT | 72 | 12.3 ± 2.1 |
| TQ-CF3-01 | HCT116 (Colon Cancer) | MTT | 72 | 5.7 ± 0.9 |
| TQ-H-02 | A549 (Lung Carcinoma) | MTT | 72 | 25.1 ± 4.5 |
| TQ-H-02 | MCF-7 (Breast Cancer) | MTT | 72 | 38.6 ± 5.3 |
| TQ-H-02 | HCT116 (Colon Cancer) | MTT | 72 | 19.8 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Illustrative Apoptosis Induction by a Tetrahydroquinoline Analog in A549 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 3.2 ± 0.5 | 1.8 ± 0.3 |
| TQ-CF3-01 | 5 | 15.6 ± 2.1 | 4.5 ± 0.8 |
| TQ-CF3-01 | 10 | 32.8 ± 3.5 | 9.7 ± 1.5 |
| TQ-CF3-01 | 20 | 58.1 ± 4.9 | 18.2 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Generic Kinase Inhibition Assay (Cell-Based)
This protocol provides a framework for assessing the inhibitory effect of the compound on a specific kinase pathway.
Materials:
-
This compound
-
Cell line with a known active kinase pathway (e.g., a cancer cell line with an overactive EGFR or MEK/ERK pathway)
-
Appropriate primary and secondary antibodies for the target kinase and its phosphorylated substrate
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours if pathway activation is to be induced.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a suitable growth factor or agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the kinase substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Workflow for the MTT-based cell viability assay.
Caption: A potential mechanism of action targeting cell survival pathways.
Caption: A hypothetical inhibitory effect on the MEK/ERK kinase pathway.
Application Notes and Protocols for Studying 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in various animal models. The protocols outlined below are based on established methodologies for assessing potential therapeutic effects in neurodegenerative disorders, inflammation, and cancer.
Preclinical Pharmacokinetic (PK) Studies
A thorough understanding of the pharmacokinetic profile of this compound is crucial for designing meaningful efficacy studies.
Experimental Protocol: Pharmacokinetic Profiling in Rodents
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in mice or rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, 20% hydroxylpropyl-β-cyclodextran)
-
Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), 8-10 weeks old
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP)). A typical study includes both IV and PO arms to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule for an IV dose might be 5, 15, 30, 60, 120, and 240 minutes, while a PO dose might be sampled at 15, 30, 60, 120, 240, and 360 minutes.[1] Blood can be collected via tail vein, submandibular vein, or retro-orbital sinus.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation:
| Parameter | Route of Administration | Value | Units |
| Cmax | IV | ng/mL | |
| PO | ng/mL | ||
| Tmax | PO | h | |
| AUC(0-t) | IV | ngh/mL | |
| PO | ngh/mL | ||
| Half-life (t1/2) | IV | h | |
| PO | h | ||
| Bioavailability (F%) | PO | % |
Neuroprotective Effects: Parkinson's Disease Models
Based on the known neuroprotective properties of tetrahydroisoquinoline derivatives, the following models are recommended for evaluating the efficacy of this compound in Parkinson's disease.
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease.[2][3][4][5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound
-
Vehicle for administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
MPTP Induction: Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is four injections of 20 mg/kg MPTP-HCl (free base weight) at 2-hour intervals, administered intraperitoneally.
-
Treatment: Administer this compound at various doses before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test for motor coordination and the open field test for locomotor activity at baseline and various time points after MPTP treatment.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze striatal dopamine levels and its metabolites using HPLC.
-
Histopathological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
Data Presentation:
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/g tissue) | TH+ Cell Count (Substantia Nigra) |
| Vehicle Control | |||
| MPTP + Vehicle | |||
| MPTP + Compound (Low Dose) | |||
| MPTP + Compound (High Dose) |
Experimental Protocol: Rotenone-Induced Parkinson's Disease in Rats
The rotenone model is another established model that induces Parkinson's-like pathology through mitochondrial complex I inhibition.[7][8][9][10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Rotenone (dissolved in a suitable vehicle like sunflower oil)
-
This compound
-
Behavioral testing apparatus
-
Immunohistochemistry and neurochemistry reagents
Procedure:
-
Rotenone Administration: Administer rotenone (e.g., 2.5 mg/kg, IP or subcutaneously) daily for a specified period (e.g., 2-4 weeks) to induce a progressive neurodegenerative phenotype.[7][8][11]
-
Treatment: Co-administer this compound with rotenone or begin treatment after the establishment of the pathological phenotype.
-
Behavioral and Pathological Assessments: Perform similar behavioral, neurochemical, and histopathological analyses as described for the MPTP model.
Data Presentation:
| Group | Behavioral Score (e.g., akinesia) | Striatal Dopamine (ng/g tissue) | TH+ Cell Count (Substantia Nigra) |
| Vehicle Control | |||
| Rotenone + Vehicle | |||
| Rotenone + Compound (Low Dose) | |||
| Rotenone + Compound (High Dose) |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed using the following acute inflammation model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the efficacy of anti-inflammatory agents.[12][13][14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound
-
Positive control (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Treatment: Administer this compound, vehicle, or a positive control drug (e.g., indomethacin) at a specified time before carrageenan injection (e.g., 30-60 minutes).[12][13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13][15]
-
Calculation of Edema and Inhibition: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.
Data Presentation:
| Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0 | |
| Carrageenan + Vehicle | ||
| Carrageenan + Compound (Low Dose) | ||
| Carrageenan + Compound (High Dose) | ||
| Carrageenan + Indomethacin |
Anti-Cancer Potential
The anti-proliferative and anti-tumor effects of this compound can be evaluated using in vivo xenograft models.
Experimental Protocol: Human Tumor Xenograft Model in Mice
This model involves the implantation of human cancer cells into immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude, SCID, or NSG mice), 6-8 weeks old
-
Human cancer cell line of interest (e.g., prostate, colon, breast cancer)
-
Matrigel (optional, to improve tumor take rate)
-
This compound
-
Vehicle for administration
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in 100-200 µL of saline or a 1:1 mixture with Matrigel) into the flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound, vehicle, or a positive control drug according to a predetermined schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.[17] Body weight should also be monitored as an indicator of toxicity.
Data Presentation:
| Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | ||
| Compound (Low Dose) | |||
| Compound (High Dose) | |||
| Positive Control |
Signaling Pathway Analysis
Potential Signaling Pathways
Based on the activities of related tetrahydroquinoline and tetrahydroisoquinoline derivatives, the following signaling pathways are of interest for mechanistic studies.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and is often dysregulated in cancer.[19][20][21][22][23]
-
PI3K/AKT/mTOR Signaling Pathway: This is a crucial pathway for cell growth, proliferation, and survival, and it is frequently activated in cancer.[24][25][26][27]
-
ERK/MAPK Signaling Pathway: This pathway is involved in both cell survival and death, and its role in neuroprotection is of particular interest.[28][29][30][31][32]
Visualization of Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow for In Vivo Studies
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR Signaling Pathway.
ERK/MAPK Signaling Pathway
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 4. MPTP-induced mouse model of Parkinson’s disease [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 9. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Huangqin Decoction Exerts Beneficial Effects on Rotenone-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria [frontiersin.org]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: NF-kB-dependent Signaling Pathway [jove.com]
- 24. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. Nuclear ERK1/2 signaling potentiation enhances neuroprotection and cognition via Importinα1/KPNA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. [PI3K/Akt/Erk signaling pathway mediates neuroprotection of CaMKⅡγ and CaMKⅡδ against ischemic reperfusion injury in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [PDF] ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening with 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document outlines the potential applications of this compound, methodologies for screening, and data interpretation based on the known biological activities of structurally related tetrahydroquinoline derivatives.
Introduction
This compound belongs to the tetrahydroquinoline class of compounds, a privileged scaffold in medicinal chemistry. Tetrahydroquinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer, neuroprotective, and antimicrobial agents.[1] The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
This document will focus on two primary applications for HTS of this compound and its analogs: as potential inhibitors of cancer cell proliferation through modulation of the PI3K/AKT/mTOR signaling pathway and as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), a key target in autoimmune diseases and certain cancers.
Data Presentation: Biological Activity of Related Tetrahydroquinoline Derivatives
The following table summarizes the inhibitory activities of various tetrahydroquinoline analogs from published screening campaigns. This data provides a rationale for screening this compound against similar targets.
| Compound Class | Target/Assay | IC50 / Activity | Reference |
| Tetrahydroquinolinones | HCT-116 cell proliferation | Micromolar concentrations | [2][3] |
| 1,2,3,4-Tetrahydroquinoline derivatives | RORγ transcriptional activity | Potent inhibition | [4] |
| Tetrahydroquinolin methyl carbamate | CBP bromodomain (TR-FRET) | IC50 = 2.5 ± 0.3 μM | [5] |
| SF5- and SCF3-substituted tetrahydroquinolines | Gram-positive bacteria (e.g., MRSA) | 1 μg/mL to 4 μg/mL | [6] |
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening experimental workflow.
PI3K/AKT/mTOR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the THQ ring significantly enhances its drug-like properties. The -CF3 group is a powerful bioisostere for a methyl group but offers increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can lead to improved target binding and pharmacokinetic profiles. This document provides an overview of the applications of the 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline scaffold in drug discovery, with a focus on oncology, and furnishes detailed protocols for its evaluation. While specific data for the hydrochloride salt is limited in publicly available literature, the data presented for its derivatives highlight the immense potential of this chemical moiety.
Key Applications in Drug Discovery
Derivatives of the 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline scaffold have shown significant promise in several therapeutic areas, most notably in the development of novel anticancer agents. The core structure serves as a versatile template for the design of inhibitors targeting key signaling pathways implicated in cancer progression.
mTOR Inhibition for Cancer Therapy
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that tetrahydroquinoline derivatives, including those with trifluoromethyl substitutions, can act as potent mTOR inhibitors. These compounds often function as dual mTORC1/mTORC2 inhibitors, offering a comprehensive blockade of the mTOR signaling pathway.
RORγ Modulation in Prostate Cancer
The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a significant therapeutic target in prostate cancer. Inverse agonists of RORγ can suppress the expression of androgen receptors (AR) and other oncogenes in prostate cancer cells. Recent research has identified novel 1,2,3,4-tetrahydroquinoline derivatives bearing a trifluoromethylbenzyl sulfonyl moiety as effective RORγ inverse agonists, demonstrating their potential in treating prostate cancer.[1][2]
Quantitative Data for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Derivatives
The following table summarizes the in vitro antiproliferative activity of various derivatives incorporating the trifluoromethyl-tetrahydroquinoline scaffold. It is important to note that these data are for derivatized compounds and not for the parent 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride itself.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted THQ (Compound 10e ) | mTOR | A549 (Lung) | 0.033 ± 0.003 | [3] |
| Morpholine-substituted THQ (Compound 10e ) | MDA-MB-231 (Breast) | 0.63 ± 0.02 | [3] | |
| Morpholine-substituted THQ (Compound 10h ) | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |
| 3,4-diaryl-THQ (Compound 3c ) | Not specified | A-431 (Skin) | 2.0 ± 0.9 | [4] |
| 3,4-diaryl-THQ (Compound 3c ) | HT-29 (Colon) | 4.4 ± 1.3 | [4] | |
| 3,4-diaryl-THQ (Compound 3c ) | H460 (Lung) | 4.9 ± 0.7 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the evaluation of this compound and its derivatives in a drug discovery setting.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: RORγ Reporter Gene Assay
Objective: To assess the ability of the test compound to act as an inverse agonist of RORγ.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmid for full-length RORγ
-
Reporter plasmid containing RORγ response elements upstream of a luciferase gene (e.g., pGL4.28[luc2CP/Gal4UAS/Hygro])
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in 96-well plates with the RORγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a known RORγ inverse agonist as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of RORγ transcriptional activity relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in drug discovery.
Caption: General workflow for the discovery and development of tetrahydroquinoline-based drug candidates.
References
- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 4. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a key intermediate in pharmaceutical development. The following methods are proposed based on established analytical principles for quinoline derivatives and trifluoromethylated compounds, offering robust and reliable quantification.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride |
| CAS Number | 1260683-15-5[1] |
| Molecular Formula | C₁₀H₁₀F₃N·HCl[1] |
| Molecular Weight | 237.65 g/mol |
| Appearance | White to Off-White Solid[2] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) procedure for the quantification of this compound. RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development with quinoline derivatives.[3][4]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities or degradation products. A typical gradient program could be:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectra of similar quinoline derivatives, a detection wavelength of 254 nm is recommended as a starting point.
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (initial conditions).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.
-
Sample Preparation:
-
For Bulk Drug: Prepare a sample solution with a theoretical concentration within the calibration range by dissolving an accurately weighed amount of the sample in the mobile phase.
-
For Formulations: The sample preparation will depend on the formulation matrix. A general approach involves extracting the analyte with a suitable solvent (e.g., methanol or mobile phase), followed by dilution to the desired concentration. The final solution should be filtered through a 0.45 µm syringe filter before injection.[3]
-
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the main peak. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[5][6]
-
Linearity: Determined by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be > 0.999.[7]
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Quantitative Data Summary (Hypothetical)
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | ≤ 2% |
| - Intermediate Precision | 1.25% | ≤ 2% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.6 | - |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While some fluorinated compounds can be challenging for GC analysis, trifluoromethylated organic compounds are generally amenable to this technique.[8] This method is particularly useful for impurity profiling and as a confirmatory method.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50 - 400
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent to achieve concentrations in the range of 0.1 - 10 µg/mL.
-
Sample Preparation:
-
The sample should be dissolved in a suitable organic solvent. If the sample is in an aqueous matrix, a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane may be necessary. The organic layer should then be dried over anhydrous sodium sulfate and concentrated if needed. The final solution should be filtered through a 0.2 µm syringe filter before injection.
-
3. Method Validation:
Similar to the HPLC method, the GC-MS method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Quantitative Data Summary (Hypothetical)
Table 2: GC-MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | - |
| Accuracy (% Recovery) | 98.8% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 1.10% | ≤ 2% |
| - Intermediate Precision | 1.65% | ≤ 2% |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. This compound | CAS:1260683-15-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijsred.com [ijsred.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1260683-15-5).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many quinoline derivatives, is expected to exhibit limited aqueous solubility.[1][2] The quinoline core is inherently hydrophobic, and the trifluoromethyl group further increases its lipophilicity.[1] As a hydrochloride salt, it is more water-soluble than its free-base form, but challenges in achieving desired concentrations in aqueous buffers are still common.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most recommended co-solvent for creating a concentrated stock solution due to its ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[1][3] Other polar aprotic solvents may also be effective. It is advisable to start with DMSO.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What is happening and what should I do?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, lowering the overall solvating power of the medium for your hydrophobic compound.[1]
Here are immediate steps to troubleshoot this:
-
Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine the highest achievable concentration that remains in solution.[1]
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound dissolved. However, it is crucial to run a vehicle control with the same final DMSO concentration to assess any potential effects on your assay.[1]
Q4: Are there alternative methods to enhance the aqueous solubility of this compound?
A4: Yes, several techniques can be employed if simple co-solvency is insufficient. These include:
-
pH Adjustment: As a hydrochloride salt of a weak base, the solubility of this compound is pH-dependent. Ensuring the pH of your aqueous medium is sufficiently acidic (at least 1-2 pH units below the pKa of the quinoline nitrogen) will maintain the compound in its more soluble, protonated form.[2]
-
Use of Excipients:
-
Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of your molecule, effectively shielding them from water and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[1]
-
Surfactants: Surfactants can form micelles that encapsulate the compound, aiding in its dissolution.
-
Troubleshooting Guides
Problem 1: The compound does not dissolve in 100% DMSO to create a stock solution at the desired concentration.
This flowchart outlines a systematic approach to address this issue.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Problem 2: The compound precipitates upon dilution into aqueous media.
If simple adjustments to the final concentration are not effective, a more systematic approach to formulation development is necessary.
References
Technical Support Center: Purification of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | I am losing a significant amount of my compound during silica gel column chromatography. What can I do to improve the recovery? | The compound, being a basic amine, may be irreversibly adsorbing to the acidic silica gel. The polarity of the eluent may be insufficient to elute the compound effectively. | 1. Deactivate the silica gel: Before packing the column, treat the silica gel with a base like triethylamine (Et₃N). A common practice is to use a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) to neutralize the acidic sites on the silica. 2. Increase eluent polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. 3. Alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina. |
| Product Decomposition on Silica Gel Column | I am observing decomposition of my product on the silica gel column. How can I prevent this? | The acidic nature of silica gel can lead to the degradation of sensitive compounds, potentially affecting the trifluoromethyl group or the tetrahydroquinoline ring. | 1. Use deactivated silica gel: As mentioned above, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed decomposition. 2. Minimize residence time: Use flash chromatography to reduce the time the compound is in contact with the silica gel. 3. Alternative purification methods: If decomposition is severe, consider alternative methods like recrystallization or preparative HPLC. |
| Co-elution of Impurities | My purified product is still contaminated with impurities that have similar polarity. How can I improve the separation? | The chosen mobile phase may not have sufficient selectivity to resolve the compound from closely related impurities. | 1. Optimize the mobile phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations of solvents with different properties (e.g., dichloromethane/methanol, ethyl acetate/heptane). The goal is to maximize the difference in Rf values between your product and the impurities. 2. Gradient elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography. This can often improve the separation of compounds with similar polarities. 3. High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a suitable column (e.g., C18 reverse-phase) can provide much higher resolution. |
| Difficulty in Recrystallization | I am unable to get my compound to crystallize, or it is "oiling out" of solution. What should I do? | The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. The cooling rate might be too fast. | 1. Solvent screening: Test a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane. 2. Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil. 3. Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. 4. Purify further: If oiling out persists, it may be due to impurities. Purify the material by column chromatography first and then attempt recrystallization. |
| Product is a Stubborn Oil | My final product after solvent removal is a persistent oil, not a solid hydrochloride salt. What is the issue? | The free base of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline may be an oil at room temperature. The hydrochloride salt formation may be incomplete or the salt may be hygroscopic. | 1. Ensure complete salt formation: After the final synthesis step, ensure the addition of a sufficient amount of a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt completely. 2. Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. 3. Drying: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent or moisture that could be preventing solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For the initial purification of the crude product, flash column chromatography on silica gel is a common and effective method. It is important to use a mobile phase that provides good separation of the desired product from impurities, which can be determined by preliminary TLC analysis.
Q2: What is a good starting mobile phase for silica gel column chromatography of this compound?
A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is in the range of 9:1 to 4:1 (hexane:ethyl acetate). The polarity can be adjusted based on the Rf value obtained from TLC. For the basic tetrahydroquinoline, adding a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended to prevent peak tailing.
Q3: How can I monitor the progress of the column chromatography?
A3: The elution of the compound can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. The spots corresponding to the product can be visualized under a UV lamp (typically at 254 nm).
Q4: What is the best way to remove the solvent after purification?
A4: The solvent from the fractions containing the pure product should be removed using a rotary evaporator under reduced pressure. It is important to avoid excessive heat to prevent decomposition of the compound.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles. Allow the silica gel to settle, creating a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane, with 0.5% triethylamine).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Recommended Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) with 0.5-1% Triethylamine |
| Typical Rf on TLC | 0.2 - 0.4 in the chosen mobile phase |
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride stability and storage conditions
This guide provides essential information on the stability and storage of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. Some similar compounds are sensitive to moisture, so minimizing exposure to humidity is crucial.
Q2: How should I handle the compound for short-term use in the laboratory?
A: For routine laboratory use, keep the container tightly closed when not in use. It is advisable to handle the compound in a controlled atmosphere, such as under an inert gas (e.g., argon or nitrogen), to prevent moisture absorption and potential degradation.
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation of this compound?
A: Visual signs of degradation can include a change in color, clumping of the powder (indicating moisture absorption), or a noticeable change in solubility. For a more definitive assessment, analytical techniques such as HPLC, mass spectrometry, or NMR should be used to check for the appearance of impurity peaks.
Q5: Does the trifluoromethyl group affect the stability of the molecule?
A: Yes, the trifluoromethyl (CF3) group is an electron-withdrawing group that can enhance the stability of molecules. In some quinoline derivatives, the presence of a trifluoromethyl group has been shown to improve both thermal and metabolic stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions. If the compound has been stored improperly, consider using a fresh batch. It is also advisable to perform a purity check using an appropriate analytical method. |
| Poor solubility | The compound may have absorbed moisture, leading to the formation of hydrates with different solubility profiles. | Dry the compound under vacuum, taking care to use a temperature that will not cause thermal degradation. Always store in a desiccator. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | This is a strong indicator of degradation. | Compare the data with a reference standard if available. If degradation is confirmed, a fresh sample should be used. Consider the potential degradation pathways, such as oxidation or hydrolysis, when identifying the new peaks. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This is a general guideline for setting up a stability study for a research compound like this compound.
-
Initial Analysis:
-
Obtain a baseline purity profile of a new batch of the compound using a validated analytical method (e.g., HPLC-UV).
-
Characterize the compound using techniques like NMR and mass spectrometry to confirm its identity and structure.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials for storage under different conditions.
-
Example conditions:
-
-20°C in a desiccator (Control)
-
4°C in a desiccator
-
Room temperature (e.g., 25°C) in a desiccator
-
Room temperature exposed to ambient light
-
Elevated temperature (e.g., 40°C) in a desiccator
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Analyze the sample using the same analytical method as in the initial analysis.
-
-
Data Evaluation:
-
Compare the purity of the stored samples to the initial baseline.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks indicates instability under those storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Summary of recommended storage conditions.
Technical Support Center: Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline?
A1: The most prevalent method is the catalytic hydrogenation of the corresponding 5-(trifluoromethyl)quinoline. This reduction selectively targets the pyridine ring of the quinoline system to yield the desired tetrahydroquinoline. Common catalysts for this transformation include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.
Q2: My hydrogenation reaction is slow or incomplete. What are the likely causes?
A2: Incomplete hydrogenation can stem from several factors. Catalyst deactivation is a primary concern; impurities in the starting material or solvent, or inadequate inert atmosphere can poison the catalyst. Insufficient hydrogen pressure or poor agitation can also limit the reaction rate. Lastly, the inherent reduced reactivity of the quinoline ring due to the electron-withdrawing trifluoromethyl group may necessitate more forcing reaction conditions (higher temperature, pressure, or catalyst loading).
Q3: I am observing side products in my reaction. What are they likely to be?
A3: Common side products include partially hydrogenated intermediates, such as 1,2-dihydroquinolines. Over-reduction of the benzene ring to form decahydroquinoline derivatives can also occur, particularly under harsh conditions. While less common under standard catalytic hydrogenation conditions, defluorination of the trifluoromethyl group is a potential side reaction to be aware of, especially if acidic conditions are employed.
Q4: How can I purify the final hydrochloride salt?
A4: The most common method for purifying the hydrochloride salt is recrystallization. A typical procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and allowing it to cool slowly to induce crystallization. If the product is an oil or fails to crystallize, purification of the free base by column chromatography prior to salt formation is recommended.
Q5: What is the best way to form the hydrochloride salt from the free base?
A5: The hydrochloride salt is typically formed by dissolving the purified 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline (Free Base)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity/Poisoning | 1. Ensure the starting 5-(trifluoromethyl)quinoline is of high purity. 2. Use anhydrous and degassed solvents. 3. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding hydrogen. 4. Use a fresh batch of catalyst. | Improved reaction rate and conversion to the desired product. |
| Incomplete Reaction | 1. Increase hydrogen pressure. 2. Increase reaction temperature in increments of 10 °C. 3. Extend the reaction time. 4. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | Drive the reaction to completion, consuming all starting material. |
| Suboptimal Catalyst Choice | 1. Screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel). The reactivity can be catalyst-dependent. | Identification of a more effective catalyst for this specific substrate, leading to higher yields. |
| Poor Agitation | 1. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. | Improved reaction kinetics and a more homogeneous reaction mixture. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction to Decahydroquinoline | 1. Reduce reaction temperature and/or hydrogen pressure. 2. Decrease reaction time and monitor progress closely by TLC or GC-MS. 3. Consider a less active catalyst. | Minimized formation of the fully saturated byproduct. |
| Formation of Partially Hydrogenated Intermediates | 1. Increase reaction time and/or hydrogen pressure to drive the reaction to completion. | Conversion of intermediates to the final tetrahydroquinoline product. |
| Potential Defluorination | 1. Avoid highly acidic or basic conditions during the reaction and workup. 2. Use a milder catalyst if defluorination is confirmed. | Preservation of the trifluoromethyl group on the final product. |
Issue 3: Difficulty in Purification/Isolation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is an Oil or Does Not Crystallize | 1. Purify the crude product as the free base using silica gel column chromatography before attempting salt formation. 2. For recrystallization of the hydrochloride salt, screen a variety of solvents or solvent mixtures. | Isolation of a pure, solid product. |
| Low Recovery from Recrystallization | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Allow the solution to cool slowly to maximize crystal formation. 3. Cool the solution in an ice bath to further decrease the solubility of the product before filtration. | Increased recovery of the purified crystalline product. |
| Co-elution of Impurities during Chromatography | 1. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. 2. Consider using a different stationary phase, such as alumina. | Improved separation of the desired product from impurities. |
Data Presentation
Table 1: Comparison of Catalysts for Quinoline Hydrogenation
| Catalyst | Typical Loading (w/w %) | Typical H₂ Pressure (atm) | Typical Temperature (°C) | Solvent | Reported Yields (General Quinolines) |
| 10% Pd/C | 5-10 | 1-50 | 25-80 | Ethanol, Methanol, Ethyl Acetate | Good to Excellent |
| PtO₂ (Adam's catalyst) | 1-5 | 1-4 | 25 | Acetic Acid, Ethanol | Excellent |
| Raney Nickel | 10-50 | 50-100 | 50-150 | Ethanol, Water | Good to Excellent |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Materials:
-
5-(Trifluoromethyl)quinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure reaction vessel (autoclave or Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve 5-(trifluoromethyl)quinoline (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction mixture vigorously at 60 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. The crude product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
Crude or purified 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
-
Anhydrous diethyl ether (or ethyl acetate)
-
2 M Hydrogen chloride solution in diethyl ether
Procedure:
-
Dissolve the 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2 M solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise.
-
A precipitate should form upon addition of the HCl solution. Continue stirring for 30 minutes at room temperature.
-
If precipitation is slow, cool the mixture in an ice bath.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the hydrogenation step.
Technical Support Center: Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on common side reactions and purification challenges.
Problem 1: Low or No Conversion of 5-Trifluoromethylquinoline
Possible Causes:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old, poisoned, or of poor quality.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effect the reduction.
-
Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of the starting material or deactivation of the catalyst.
-
Reaction Temperature Too Low: The activation energy for the hydrogenation may not be reached at the current temperature.
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Sulfur and nitrogen-containing compounds are common catalyst poisons.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Catalyst Activity | Use a fresh batch of catalyst or test the current batch on a known, reliable substrate (e.g., styrene) to confirm its activity. |
| 2 | Increase Hydrogen Pressure | Gradually increase the hydrogen pressure according to the safety limits of your equipment. A typical range for this type of reaction is 50-500 psi. |
| 3 | Optimize Solvent | Screen different solvents. Protic solvents like ethanol, methanol, or acetic acid are often effective for catalytic hydrogenations. |
| 4 | Increase Reaction Temperature | Cautiously increase the reaction temperature. Monitor for potential side reactions that may be favored at higher temperatures. |
| 5 | Purify Starting Materials | Ensure the 5-trifluoromethylquinoline starting material and solvent are free from impurities. Recrystallization or distillation of the starting material may be necessary. |
Problem 2: Formation of Significant Side Products
Several side reactions can occur during the synthesis of this compound. The most common are incomplete reduction, over-reduction, and hydrodefluorination.
-
Incomplete Reduction: The reaction may stop at the intermediate stage, yielding 5-Trifluoromethyl-1,2-dihydroquinoline or 5-Trifluoromethyl-1,4-dihydroquinoline.
-
Over-Reduction: Hydrogenation of the benzene ring can occur, leading to the formation of 5-Trifluoromethyl-5,6,7,8-tetrahydroquinoline or decahydroquinoline derivatives. This is more likely under harsh reaction conditions (high temperature and pressure).[1]
-
Hydrodefluorination: The trifluoromethyl group can be reduced, leading to the formation of difluoromethyl or monofluoromethyl derivatives, or even complete removal of the fluorine atoms. This is a known side reaction for fluorinated aromatic compounds, particularly with certain catalysts like rhodium.[2]
Troubleshooting and Mitigation Strategies:
| Side Product | Mitigation Strategy | Key Parameters to Control |
| Incomplete Reduction Products | - Increase reaction time. - Increase catalyst loading. - Increase hydrogen pressure. | Reaction Time, Catalyst Loading, H₂ Pressure |
| Over-Reduced Products | - Decrease reaction temperature. - Decrease hydrogen pressure. - Use a less active catalyst (e.g., Pd/C instead of PtO₂). | Temperature, H₂ Pressure, Catalyst Choice |
| Hydrodefluorination Products | - Use a milder catalyst (e.g., Pd/C). - Avoid harsh conditions (high temperature/pressure). - Screen different solvents. | Catalyst Choice, Temperature, H₂ Pressure |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the catalytic hydrogenation of 5-trifluoromethylquinoline. This typically involves reacting the starting material with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a suitable solvent. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: I am observing a mixture of products by GC-MS. How can I identify the common side products?
A2: Besides the starting material and the desired product, you should look for masses corresponding to:
-
Dihydro- intermediates: Molecular weight +2 amu compared to the starting material.
-
Over-reduced products: Molecular weight +4 or +8 amu compared to the desired product.
-
Hydrodefluorination products: Molecular weight -19 amu (loss of F, gain of H) or multiples thereof from the desired product.
Q3: My purified product is a viscous oil instead of a solid hydrochloride salt. What could be the reason?
A3: This could be due to the presence of impurities that inhibit crystallization. Even small amounts of residual solvent or side products can prevent the formation of a crystalline solid. Further purification of the free base by column chromatography before salt formation is recommended. Alternatively, attempting to crystallize the hydrochloride salt from a different solvent system may be effective.
Q4: How can I minimize the risk of hydrodefluorination?
A4: To minimize hydrodefluorination, it is crucial to use milder reaction conditions. This includes using a less reactive catalyst (Pd/C is often preferred over more aggressive catalysts like Rhodium), lower hydrogen pressures, and lower reaction temperatures. Careful monitoring of the reaction progress is also important to avoid prolonged reaction times that could favor this side reaction.
Q5: What is a general work-up procedure for this reaction?
A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product (the free base) can be purified by column chromatography on silica gel. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 5-Trifluoromethylquinoline:
-
Reaction Setup: To a high-pressure reactor, add 5-trifluoromethylquinoline (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO₂) under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl (e.g., 1M in diethyl ether or gaseous HCl) until precipitation is complete.
-
Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the technical support center for the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) encountered during the synthesis of this and related quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to a substituted tetrahydroquinoline like 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline?
The synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline typically involves a two-stage process: first, the synthesis of the corresponding quinoline (5-trifluoromethylquinoline), followed by the reduction of the heterocyclic ring to yield the tetrahydroquinoline.
Classical methods for the initial quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1][2] However, these methods often require harsh conditions, such as high temperatures and strong acids, which can lead to low yields and the formation of tars.[1] More modern approaches utilize metal-catalyzed reactions, which can offer milder conditions and improved yields.[3][4]
The second stage, the reduction of the quinoline, is commonly achieved through catalytic hydrogenation using various metal catalysts.[5][6][7][8]
Q2: My initial quinoline synthesis (e.g., Skraup reaction) is resulting in a thick tar, making product isolation difficult. How can this be mitigated?
Tar formation is a common issue in classical quinoline syntheses due to the aggressive reaction conditions.[1] Consider the following to minimize this:
-
Microwave Heating: This has been shown to reduce reaction times and improve yields in some classical quinoline syntheses.[1]
-
Ionic Liquids: Using a Brønsted-acidic ionic liquid in place of concentrated sulfuric acid can result in a cleaner reaction.[1]
-
Moderating Agents: The addition of ferrous sulfate or boric acid can help control the exothermic nature of the reaction.
Q3: What are the recommended catalysts for the hydrogenation of the substituted quinoline to the tetrahydroquinoline?
A variety of noble and non-noble metal catalysts have been shown to be effective for the hydrogenation of quinolines. The choice of catalyst can influence selectivity and reaction conditions.
-
Ruthenium-based catalysts: Ru nanoclusters supported on Ti3C2Tx have demonstrated excellent activity and selectivity for quinoline hydrogenation under mild conditions (55 °C, 5 bar H₂).[6]
-
Palladium-based catalysts: Atomically dispersed palladium on titanium carbide has shown high turnover frequency and selectivity for the formation of 1,2,3,4-tetrahydroquinolines.[8]
-
Gold-based catalysts: Gold nanoparticles on TiO₂ can catalyze the chemoselective hydrogenation of quinolines, even at room temperature.[7][9]
-
Cobalt-based catalysts: A combination of Co(BF₄)₂·6H₂O with a specific phosphine ligand can be used for transfer hydrogenation with formic acid as the hydrogen source under mild conditions.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Initial Quinoline Synthesis
Low yields in reactions like the Skraup or Doebner-von Miller synthesis are a frequent challenge.[10]
Caption: A workflow for the optimization of the catalytic hydrogenation of a substituted quinoline.
Data Presentation
Table 1: Comparison of Catalysts for Quinoline Hydrogenation
| Catalyst System | Support | Hydrogen Source | Temperature (°C) | Pressure (bar) | Key Advantages |
| Ru Nanoclusters | [6] Ti₃C₂Tₓ | H₂ | 55 | 5 | High activity and selectivity under mild conditions. |
| Atomically Dispersed Pd | [8] TiC | H₂ | 60-100 | 20-30 | High turnover frequency, excellent selectivity. |
| Au Nanoparticles | [7][9] TiO₂ | H₂ | 25-140 | Ambient to elevated | Mild reaction conditions, chemoselective. |
| Co(BF₄)₂·6H₂O / Ligand | [5] None | Formic Acid | Mild | N/A | Non-noble metal catalyst, transfer hydrogenation. |
Table 2: Influence of Solvents on Quinoline Hydrogenation
The choice of solvent can significantly impact the conversion rate in hydrogenation reactions.
| Solvent | [8] Relative Conversion Rate | Solvent Type |
| Water | Highest | Protic |
| Ethanol | High | Protic |
| Methanol | Medium | Protic |
| Toluene | Low | Aprotic |
| THF | Lowest | Aprotic |
Note: Data from a study on a specific palladium-catalyzed system. Optimal solvent may vary with catalyst and substrate.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Substituted Quinoline
This is a generalized procedure and must be optimized for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline.
-
Preparation: In a suitable pressure vessel, dissolve the substituted quinoline (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% Pd/C, or an alternative from Table 1) to the solution.
-
Reaction Setup: Seal the vessel and purge with hydrogen gas (or an inert gas if using transfer hydrogenation).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-50 bar) and heat to the target temperature (e.g., 25-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude tetrahydroquinoline by column chromatography on silica gel.
Protocol for Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration.
-
Drying: Wash the salt with cold anhydrous solvent and dry under vacuum to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the technical support center for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (5-CF3-THQ HCl). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 5-CF3-THQ HCl?
A1: While specific degradation pathways for this compound have not been extensively published, compounds of the tetrahydroquinoline class are generally susceptible to specific degradation mechanisms. The primary expected degradation pathways include oxidation and photolysis. The electron-withdrawing nature of the trifluoromethyl group may influence the susceptibility of the benzene ring to oxidative or hydrolytic degradation. Forced degradation studies are crucial to definitively identify the degradation products and pathways for this specific molecule.[1][2][3]
Q2: Under what conditions is 5-CF3-THQ HCl likely to be unstable?
A2: Instability is often observed under conditions of oxidative stress, exposure to light (photolysis), and potentially at extreme pH values and high temperatures.[1][2][4] Tetrahydroquinolines can be prone to oxidation, leading to the formation of quinoline derivatives or other oxidized species. It is recommended to handle and store the compound protected from light and in a controlled atmosphere if oxidative instability is a concern.
Q3: How can I monitor the degradation of my 5-CF3-THQ HCl sample?
A3: The most common and effective method for monitoring degradation is by using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1][5] This technique can separate the parent compound from its degradation products, allowing for their quantification. Other analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be instrumental in identifying the structure of the degradation products.[6]
Q4: What are the initial steps for conducting a forced degradation study on 5-CF3-THQ HCl?
A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule.[1][2][3] The initial steps involve subjecting a solution of the compound to a variety of stress conditions that are more severe than accelerated stability conditions.[1][2] These typically include acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradants.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound observed under ambient conditions. | The compound may be highly sensitive to light and/or oxygen. | Store the compound in an amber vial, under an inert atmosphere (e.g., nitrogen or argon), and at a reduced temperature. Prepare solutions fresh before use. |
| No degradation is observed in forced degradation studies. | The stress conditions may not be harsh enough. The molecule could be intrinsically very stable. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress testing.[2][3] If no degradation is seen after exposure to conditions more severe than accelerated stability protocols, the molecule can be considered stable under those conditions.[3] |
| Multiple, poorly resolved peaks in the HPLC chromatogram after degradation. | The HPLC method may not be optimized to separate all degradation products from the parent compound and each other. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, and temperature to achieve adequate separation. Peak purity analysis using a photodiode array (PDA) detector is also recommended.[3] |
| Inconsistent results between replicate degradation experiments. | Variability in experimental conditions such as temperature, light exposure, or concentration of reagents. | Ensure precise control over all experimental parameters. Use calibrated equipment and prepare all solutions accurately. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3]
1. Acidic Hydrolysis:
-
Procedure: Dissolve 5-CF3-THQ HCl in 0.1 M to 1 M hydrochloric acid.[4][6] The solution can be stirred at room temperature or heated (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours).[2]
-
Sampling: Withdraw aliquots at various time points, neutralize with a suitable base (e.g., NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Procedure: Dissolve 5-CF3-THQ HCl in 0.1 M to 1 M sodium hydroxide.[4][6] Stir the solution at room temperature or heat as described for acidic hydrolysis.
-
Sampling: Withdraw aliquots, neutralize with a suitable acid (e.g., HCl), and prepare for HPLC analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).[4] The reaction is typically carried out at room temperature.
-
Sampling: Take samples at different time intervals and dilute them with the mobile phase for immediate HPLC analysis.
4. Thermal Degradation:
-
Procedure: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80-105°C) for a specified duration.[7] Alternatively, a solution of the compound can be refluxed.
-
Sampling: For the solid sample, dissolve a weighed amount in a suitable solvent at different time points. For the solution, cool the sample before dilution and analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of 5-CF3-THQ HCl to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.
-
Sampling: Analyze the exposed and control samples by HPLC at various time points.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp - 80°C | 2 - 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 80°C | 2 - 24 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | 5 - 20% |
| Thermal (Solid) | Dry Heat | 80°C - 105°C | Up to 7 days | 5 - 20% |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B | 5 - 20% |
Visualizing Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for a tetrahydroquinoline compound under oxidative and hydrolytic stress conditions. This is a generalized representation and specific pathways for 5-CF3-THQ HCl would need to be confirmed experimentally.
Caption: Hypothetical degradation pathways of 5-CF3-THQ HCl.
Experimental Workflow for Degradation Studies
The logical flow of a forced degradation study is outlined below, from initial setup to the characterization of degradation products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance with 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride analogs to overcome drug resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which tetrahydroquinoline analogs overcome multidrug resistance (MDR)?
A1: Tetrahydroquinoline derivatives have been shown to counteract multidrug resistance primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1] These transporters are often overexpressed in cancer cells and actively efflux a wide range of anticancer drugs, leading to reduced intracellular drug concentrations and therapeutic failure. By inhibiting these pumps, tetrahydroquinoline analogs can restore the sensitivity of resistant cells to chemotherapeutic agents.[1] Some analogs may also induce cellular stress by generating reactive oxygen species (ROS) or modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[2][3]
Q2: Are there potential off-target effects to consider when using these analogs?
A2: As with any bioactive compound, off-target effects are a possibility. While some tetrahydroquinoline derivatives have shown low cytotoxicity in non-cancerous cell lines, it is crucial to perform thorough toxicity profiling.[1] Depending on the specific analog and its functional groups, interactions with other cellular targets, such as receptors or enzymes, could occur. For instance, some tetrahydroisoquinoline derivatives have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) or as antagonists for the CXCR4 receptor.[4][5] Researchers should include appropriate controls in their experiments to identify and characterize any potential off-target effects.
Q3: What are the key considerations for the solubility and stability of these hydrochloride salts in experimental buffers?
A3: this compound is a salt, which generally improves aqueous solubility compared to the free base. However, the trifluoromethyl group can increase lipophilicity.[6] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in aqueous buffers. The stability of the compound in your specific cell culture medium or assay buffer should be determined empirically. Factors such as pH and temperature can influence stability. A pilot experiment to assess stability over the time course of your assay is advisable.
Q4: How can I assess whether my this compound analog is effectively inhibiting P-glycoprotein?
A4: A common method to assess P-gp inhibition is to use a fluorescent P-gp substrate, such as rhodamine 123.[1] In this assay, P-gp-overexpressing cells are incubated with the fluorescent substrate in the presence and absence of your test compound. Effective P-gp inhibitors will block the efflux of the fluorescent substrate, leading to its intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy. Another approach is to measure the ATPase activity of P-gp, as its function is ATP-dependent.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Reversal of Drug Resistance
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of the analog | Perform a dose-response experiment to determine the optimal concentration of your this compound analog for MDR reversal. The effective concentration can vary between different cell lines and analogs. |
| Incorrect timing of drug co-administration | Optimize the timing of co-administration with the chemotherapeutic agent. Pre-incubation with the tetrahydroquinoline analog before adding the cytotoxic drug may be necessary to ensure adequate inhibition of efflux pumps. |
| Alternative resistance mechanisms | The cancer cells may possess resistance mechanisms other than or in addition to P-gp overexpression, such as alterations in drug metabolism (e.g., cytochrome P450 enzymes), target mutations, or enhanced DNA repair pathways.[7][8][9] Investigate other potential resistance mechanisms in your cell line. |
| Compound instability | Verify the stability of your analog in the experimental medium over the duration of the assay. Degradation of the compound will lead to a loss of activity. Consider preparing fresh solutions for each experiment. |
Issue 2: High Background Signal or Off-Target Effects in Control Cells
| Possible Cause | Troubleshooting Step |
| Intrinsic fluorescence of the analog | Check if the this compound analog exhibits intrinsic fluorescence at the excitation and emission wavelengths used for your reporter dyes. If so, include an "analog only" control to subtract the background fluorescence. |
| Cytotoxicity of the analog | Determine the cytotoxic concentration (IC50) of your analog in the parental (non-resistant) cell line. Ensure that the concentrations used for resistance reversal are non-toxic to avoid confounding effects on cell viability.[1] |
| Interaction with other cellular pathways | The analog might be affecting other signaling pathways.[2][3][10] Perform western blotting or other relevant assays to check for the modulation of key survival and proliferation pathways (e.g., PI3K/AKT, NF-κB) in the absence of the chemotherapeutic agent. |
Data Presentation
Table 1: Example of Quantitative Data for a Hypothetical this compound Analog (TF-THQ)
| Cell Line | Chemotherapeutic Agent (IC50 in µM) | TF-THQ (1 µM) + Chemotherapeutic Agent (IC50 in µM) | Fold Reversal |
| Parental HCT116 | 5-FU: 5 | 5-FU: 4.8 | 1.04 |
| 5-FU Resistant HCT116 | 5-FU: 50 | 5-FU: 8.5 | 5.88 |
| Parental KB | Doxorubicin: 0.1 | Doxorubicin: 0.09 | 1.11 |
| Doxorubicin Resistant KB-V1 (P-gp overexpression) | Doxorubicin: 10 | Doxorubicin: 0.5 | 20.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 for Chemotherapeutic Agents
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., 5-Fluorouracil) in the cell culture medium.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assay: Assess cell viability using an MTT or similar assay.[7]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Protocol 2: Multidrug Resistance Reversal Assay
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates as described above.
-
Analog Treatment: Treat the cells with a non-toxic concentration of the this compound analog.
-
Chemotherapeutic Co-treatment: Immediately after or after a pre-incubation period (e.g., 1-2 hours), add serial dilutions of the chemotherapeutic agent.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence of the analog. The fold reversal (FR) is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + analog).
Mandatory Visualizations
Caption: Mechanism of P-gp inhibition by tetrahydroquinoline analogs.
Caption: Workflow for assessing multidrug resistance reversal.
Caption: Hypothesized modulation of the PI3K/AKT/mTOR pathway.
References
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug resistance induces the upregulation of H2S-producing enzymes in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL3 antagonizes 5-FU chemotherapy and confers drug resistance in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 5-trifluoromethyl-tetrahydroquinoline scaffold?
A common and effective strategy involves a multi-step synthesis. This typically begins with the construction of the quinoline ring system, followed by reduction to the tetrahydroquinoline, and finally, formation of the hydrochloride salt. A plausible route is the Gould-Jacobs reaction using 3-(trifluoromethyl)aniline, followed by catalytic hydrogenation and subsequent salt formation.
Q2: How does the trifluoromethyl group at the 5-position influence the synthesis?
The trifluoromethyl group is strongly electron-withdrawing. This can decrease the nucleophilicity of the aniline starting material, potentially leading to lower yields or requiring harsher reaction conditions during the initial quinoline ring formation compared to syntheses with electron-donating groups.[1][2]
Q3: What are the primary safety concerns when scaling up this synthesis?
Handling of reagents like phosphorus oxychloride (if used for chlorination steps in alternative routes) requires extreme caution as it is highly corrosive and reacts violently with water. Catalytic hydrogenations involve flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) and should be conducted in a properly ventilated area with appropriate safety measures.
Q4: How can I confirm the successful formation of the final hydrochloride salt?
Successful salt formation can be confirmed by a combination of analytical techniques. A notable shift in the proton NMR spectrum, particularly for protons near the nitrogen atom, is expected. A change in solubility is also a good indicator; the hydrochloride salt is typically more soluble in polar solvents like water or methanol and less soluble in nonpolar organic solvents compared to the free base. Additionally, the melting point of the salt will be significantly different from that of the free base.
Troubleshooting Guide
Part 1: Synthesis of the Quinolone Intermediate
Q: I am observing a low yield in the initial quinoline-forming reaction. What are the potential causes and solutions?
A: Low yields in the synthesis of the quinoline ring, for instance, via a Gould-Jacobs reaction, can be attributed to several factors, especially when dealing with an electron-deficient aniline.[2][3]
Potential Causes:
-
Reduced Reactivity of Starting Material: The electron-withdrawing trifluoromethyl group deactivates the aniline, making it less reactive.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient heating or reaction time.
-
Side Reactions: High temperatures can sometimes lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Increase Reaction Time: Extend the reaction time to allow for complete conversion of the starting materials.
-
Catalyst Choice: For certain quinoline syntheses, the choice of acid or Lewis acid catalyst can be critical.[4][5] Experimenting with different catalysts may improve yields.
Part 2: Reduction of the Quinolone to Tetrahydroquinoline
Q: The reduction of my quinoline intermediate to the tetrahydroquinoline is incomplete. How can I improve this?
A: Incomplete reduction during catalytic hydrogenation is a common issue.
Potential Causes:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C) may be old, poisoned, or not present in a sufficient amount.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.
-
Reaction Time: The reaction may not have been allowed to run long enough.
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the catalyst is fresh and active. Increase the catalyst loading if necessary.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed.
-
Alternative Reducing Agents: Consider alternative reduction methods such as transfer hydrogenation.[6]
Part 3: Formation and Purification of the Hydrochloride Salt
Q: I am having trouble crystallizing the final hydrochloride salt. It is "oiling out". What should I do?
A: The "oiling out" of a salt during its formation is a common problem, indicating that the product is separating as a liquid rather than a crystalline solid.
Potential Causes:
-
Solvent Choice: The solvent system may not be optimal for crystallization.
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Rate of Salt Formation: Adding the HCl source too quickly can lead to supersaturation and oiling out.
Troubleshooting Steps:
-
Solvent System Modification: If using a single solvent, try adding an anti-solvent to induce crystallization. For example, if the salt is soluble in ethanol, slowly add diethyl ether to decrease its solubility and promote precipitation. 2-Propanol is often a good solvent for recrystallizing hydrochloride salts.
-
Purify the Free Base: Ensure the tetrahydroquinoline free base is of high purity before attempting salt formation. Purification by column chromatography may be necessary.
-
Slow Addition of HCl: Add the HCl solution (e.g., HCl in ethanol or dioxane) slowly to a cooled solution of the free base with vigorous stirring.
-
Seed Crystals: If you have a small amount of crystalline product, use it to seed the solution.
-
Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a non-polar solvent like hexane and stirring vigorously (trituration).
Quantitative Data
The following tables provide representative data for the synthesis of trifluoromethyl-substituted quinoline derivatives. Note that these are examples, and optimal conditions for the synthesis of this compound may vary.
Table 1: Representative Conditions for Quinolone Synthesis (Gould-Jacobs Type Reaction) [3]
| Parameter | Condition |
| Starting Material | 3-(Trifluoromethyl)aniline |
| Reagent | Diethyl ethoxymethylenemalonate |
| Solvent | Dowtherm A or Diphenyl ether |
| Temperature | 250 °C |
| Reaction Time | 30 - 60 minutes |
| Typical Yield | ~90% |
Table 2: Representative Conditions for Catalytic Hydrogenation
| Parameter | Condition |
| Substrate | Trifluoromethyl-quinoline intermediate |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | >95% |
Table 3: Representative Conditions for Hydrochloride Salt Formation
| Parameter | Condition |
| Substrate | 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline |
| Reagent | 2M HCl in Diethyl Ether or Acetyl Chloride in Ethanol |
| Solvent | Diethyl Ether or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Typical Yield | Quantitative |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate
This procedure is adapted from the Gould-Jacobs reaction.[3]
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture to 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product should precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Protocol 2: Reduction to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
This is a general procedure for catalytic hydrogenation.
-
To a solution of the quinoline intermediate from Protocol 1 in ethanol, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas, and then pressurize to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Purify by column chromatography if necessary.
Protocol 3: Formation of this compound
This is a standard procedure for hydrochloride salt formation.
-
Dissolve the purified 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with constant stirring.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring at 0 °C for 30 minutes and then allow to warm to room temperature and stir for an additional hour.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Troubleshooting Assay Interference from 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or potential assay interference when working with 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: My assay shows high activity for this compound, but I suspect it's a false positive. What are the common causes of assay interference?
Assay interference can lead to false-positive results, where a compound appears active against a biological target but is not.[1] Common causes of interference include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Light-Based Interference: The compound may interfere with the assay's detection method by absorbing light (color quenching), fluorescing at the same wavelength as the reporter fluorophore, or scattering light.
-
Reactivity: The compound may be chemically reactive, leading to covalent modification of the target protein or other assay components.[2] Some fused tetrahydroquinolines have been noted to be reactive and can degrade in solution, potentially causing interference.[3][4][5]
-
Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species like hydrogen peroxide that can damage proteins and interfere with assay readouts.[6]
-
Contamination: Impurities from the synthesis of the compound, such as metal ions, can be the source of the observed activity.[7]
Q2: How can I determine if this compound is causing my high background signal?
High background signals can obscure the true results of an assay.[8][9] To determine if the compound is the cause, you can run several control experiments:
-
No-Enzyme/No-Target Control: Run the assay with the compound but without the biological target (e.g., enzyme, receptor). An active result in this control suggests direct interference with the assay components or detection method.
-
Buffer-Only Control: Measure the signal of the compound in the assay buffer alone to check for intrinsic fluorescence or absorbance.
-
Varying Compound Concentration: Test a range of concentrations of the compound. A non-linear or unusually steep dose-response curve may indicate interference.[6]
Q3: What steps can I take to mitigate suspected assay interference from this compound?
If you suspect interference, the following steps can help confirm its nature and potentially mitigate it:
-
Add a Non-ionic Detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can help prevent compound aggregation.
-
Change the Readout Method: If possible, switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based assay to a luminescence or absorbance-based one).[6]
-
Pre-incubation Controls: Incubate the compound with the assay components for varying lengths of time to check for time-dependent effects that might indicate reactivity or degradation.
-
Dialysis or Size Exclusion Chromatography: To check for irreversible binding or reactivity, you can incubate the target protein with the compound and then remove the unbound compound.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting suspected assay interference.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. jg-biotech.com [jg-biotech.com]
Validation & Comparative
A Comparative Guide to 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride and Other Quinoline Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride and other quinoline derivatives, focusing on their performance in preclinical anticancer research. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in reproducibility and further investigation.
Introduction to Quinoline Derivatives in Drug Discovery
Quinoline and its derivatives, including the hydrogenated tetrahydroquinoline scaffold, are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and notably, anticancer properties. The versatility of the quinoline core allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological effects. The introduction of a trifluoromethyl (CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved therapeutic potential.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various quinoline and tetrahydroquinoline derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter for comparison. The following tables summarize the IC50 values of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline analogues and other relevant quinoline derivatives from different studies.
Data Presentation: In Vitro Cytotoxicity (IC50)
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted THQ with 3,5-bis(trifluoromethyl)phenyl | A549 (Lung) | 0.033 ± 0.003 | [1] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [1] | |
| MCF-7 (Breast) | 0.087 ± 0.007 | [1] | |
| 4-Trifluoromethyl substituted 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol | SNB19 (Glioblastoma) | 38.3 | [2] |
| LN229 (Glioblastoma) | 40.6 | [2] | |
| Tetrahydroquinoline with -CF3 at R2 and R4 of phenyl ring | NCI-H23 (Lung) | 0.889 ± 0.102 | [3] |
| NUGC-3 (Gastric) | 1.66 ± 0.406 | [3] |
Table 2: Anticancer Activity of Other Quinoline and Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]quinolin-3-amine derivative (Compound 15) | MCF-7 (Breast) | 15.16 | [4] |
| HepG2 (Liver) | 18.74 | [4] | |
| A549 (Lung) | 18.68 | [4] | |
| 2-Arylquinoline derivative (Compound 13) | HeLa (Cervical) | 8.3 | [5] |
| 4-Acetamido-2-methyl-tetrahydroquinoline (Compound 18) | HeLa (Cervical) | 13.15 | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [6] |
| A549 (Lung) | 11.33 ± 0.67 | [6] | |
| Pyrimido[4,5-b]quinoline derivative (Compound 8b) | Various | GI50: 46.9 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as the PI3K/Akt/mTOR pathway, to elucidate the mechanism of action of the test compounds.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway often targeted by quinoline derivatives and a general experimental workflow for their evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by quinoline-based inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of novel quinoline derivatives as anticancer agents.
Conclusion
The available data suggests that the trifluoromethyl substitution on the tetrahydroquinoline scaffold can significantly enhance anticancer activity, with some derivatives exhibiting potent cytotoxicity in the nanomolar to low micromolar range. This is particularly evident in compounds targeting the PI3K/Akt/mTOR pathway. However, the specific position and the presence of other functional groups play a crucial role in determining the overall efficacy and selectivity. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to design and conduct further comparative studies to identify promising quinoline-based drug candidates for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antitumor evaluation and DNA-binding study of novel tetrahydroquinolines and some derived tricyclic and tetracyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride analogs and related compounds. The inclusion of a trifluoromethyl group at the 5-position of the tetrahydroquinoline scaffold has been explored for its potential to modulate various biological activities, including anticancer, antimicrobial, and neuroprotective effects.
This publication summarizes available quantitative data from studies on structurally related analogs, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area. While a direct head-to-head comparison of a homologous series of this compound analogs is limited in the current literature, this guide synthesizes findings from various studies on similar molecular frameworks to provide a valuable resource.
Anticancer Activity: Targeting Key Cellular Pathways
Several studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance pharmacological properties.
One study on a series of novel tetrahydroquinolinones identified that a compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d), exhibited in vitro antiproliferative activity. This compound was found to induce autophagy in HCT-116 colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. Another study on morpholine-substituted tetrahydroquinoline derivatives identified compound 10e as a potent mTOR inhibitor with an IC50 value of 0.033 µM against A549 lung cancer cells.
Furthermore, a synthesized 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]benzothiazinium chloride demonstrated significant antiproliferative activity against pancreatic cancer cell lines, with IC50 values as low as 0.051 µM.
Quantitative Anticancer Activity Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]benzothiazinium chloride | Panc-1 (Pancreatic) | 0.066 | |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b]benzothiazinium chloride | AsPC-1 (Pancreatic) | 0.226 | |
| Morpholine-Substituted THQ (10e) | A549 (Lung) | 0.033 |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a prime target for anticancer drug development. Tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.
Antimicrobial Activity: A Renewed Approach to Combat Resistance
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated promising activity against various bacterial strains. A study on SF5- and SCF3-substituted tetrahydroquinolines identified a potent bactericidal agent, HSD1835, effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The proposed mechanism of action for some of these compounds is the disruption of the bacterial membrane.
For quinolone-based antimicrobials, a well-established mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Quantitative Antimicrobial Activity Data
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| HSD1835 | S. aureus ATCC 25923 | 2-4 | |
| HSD1835 | MRSA USA300 | 2-4 | |
| HSD1835 | MRSA ATCC 33592 | 2-4 | |
| HSD1835 | VRE faecalis | 2-4 | |
| HSD1835 | VRE faecium | 2-4 |
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for managing DNA topology during replication. By inhibiting these enzymes, the compounds prevent bacterial DNA replication and lead to cell death.
Neuroprotective Effects: Combating Oxidative Stress
Neurodegenerative diseases are often associated with oxidative stress and neuronal damage. Tetrahydroquinoline derivatives, particularly those with antioxidant properties, have shown potential as neuroprotective agents. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. The neuroprotective mechanism of some natural compounds involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
While specific data on 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline analogs in neuroprotection is scarce, the known antioxidant properties of the tetrahydroquinoline scaffold suggest this as a promising area for future investigation.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes that combat oxidative damage. Activation of the Nrf2 pathway is a key strategy for neuroprotection.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or PC12) are cultured in appropriate medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the oxidative stressor to those treated with the stressor alone.
Conclusion and Future Directions
The available evidence suggests that the 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline scaffold holds significant promise for the development of novel therapeutic agents. Analogs bearing this moiety have demonstrated potent anticancer and antimicrobial activities in preclinical studies. While direct evidence for neuroprotective effects is still emerging, the known antioxidant properties of the tetrahydroquinoline core warrant further investigation in this area.
Future research should focus on the systematic synthesis and biological evaluation of a homologous series of this compound analogs to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways for each biological activity will be crucial for optimizing the therapeutic potential of these compounds. In vivo studies are also necessary to assess the efficacy, pharmacokinetics, and safety of the most promising candidates.
A Comparative Guide to Confirming the Purity of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for confirming the purity of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1260683-15-5), a key intermediate in various research applications. The following sections detail proposed experimental protocols, present comparative data in a tabular format, and illustrate workflows for robust purity assessment.
Introduction to Analytical Approaches
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities. Elemental Analysis offers a definitive determination of the elemental composition.
Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a highly sensitive and accurate method for quantifying the purity of this compound. The choice of column, mobile phase, and detection wavelength are critical for achieving optimal separation from potential impurities.
Comparative HPLC Methods
The following table outlines two proposed HPLC methods for the analysis of this compound, based on established protocols for similar quinoline derivatives.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis |
| Stationary Phase (Column) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.05 M Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 10-95% B over 5 minutes | 20-80% B over 15 minutes |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 2 µL | 10 µL |
| Expected Retention Time | ~ 2.5 min | ~ 8.0 min |
| Application | High-throughput analysis, in-process control | Final purity assessment, impurity profiling |
Experimental Protocol: HPLC Method B
This protocol provides a detailed procedure for the high-resolution analysis of this compound.
1. Preparation of Mobile Phase:
- Mobile Phase A (0.05 M Potassium Phosphate Buffer, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
2. Standard Solution Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.
- Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
- Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the 50:50 mobile phase mixture.
4. Chromatographic Analysis:
- Set up the HPLC system with the parameters outlined in "Method B" in the table above.
- Inject the standard solutions to establish a calibration curve.
- Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurity peaks.
5. Data Analysis:
- Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Structural Confirmation and Impurity Identification
Spectroscopic methods are essential for confirming the chemical structure of the main component and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for verifying the structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm.
-
-CH₂-N-: A triplet around δ 3.3 ppm.
-
-CH₂-CH₂-N-: A multiplet around δ 1.9 ppm.
-
Ar-CH₂-: A triplet around δ 2.8 ppm.
-
-NH₂⁺-: A broad singlet, chemical shift can be variable.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
CF₃: A quartet around δ 125 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-150 ppm.
-
Aliphatic Carbons: Signals in the range of δ 20-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected monoisotopic mass of the free base (C₁₀H₁₀F₃N) is approximately 201.0765 g/mol . Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 202.0843 [M+H]⁺.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. This is a fundamental technique for confirming the empirical formula.
| Element | Theoretical Percentage |
| Carbon (C) | 50.54% |
| Hydrogen (H) | 4.66% |
| Nitrogen (N) | 5.89% |
| Chlorine (Cl) | 14.92% |
| Fluorine (F) | 23.98% |
Comparison of Purity Confirmation Methods
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of impurities. | High sensitivity and resolution, quantitative. | Requires a reference standard for absolute quantification. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Provides detailed structural information, can be quantitative (qNMR). | Less sensitive than HPLC for impurity detection. |
| ¹³C NMR | Confirmation of carbon skeleton. | Unambiguous carbon signal count. | Lower sensitivity, longer acquisition times. |
| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation. | High sensitivity, provides molecular weight. | Isomers may not be distinguishable. |
| Elemental Analysis | Elemental composition, confirmation of empirical formula. | Provides fundamental composition data. | Does not provide information on isomeric impurities. |
Logical Flow for Purity Confirmation
A comprehensive approach to purity confirmation involves a logical progression of analytical techniques.
Caption: Logical workflow for purity confirmation.
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. While HPLC provides the primary quantitative measure of purity, NMR and MS are indispensable for structural verification. Elemental analysis serves as a final, definitive confirmation of the compound's composition. By employing the methodologies outlined in this guide, researchers can confidently ascertain the purity of their material, ensuring the integrity of their subsequent scientific investigations.
Comparative Guide to the Structure-Activity Relationship of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride and its analogs. Due to limited publicly available data on the specific hydrochloride salt, this guide broadens its scope to include various trifluoromethyl-substituted quinoline and tetrahydroquinoline derivatives to extrapolate potential SAR insights. The information is compiled from preclinical studies and is intended for research and drug development purposes.
Comparative Biological Activities
The introduction of a trifluoromethyl (-CF3) group into the quinoline or tetrahydroquinoline scaffold has been shown to modulate a range of biological activities. The primary areas of investigation for these compounds include anticancer and antibacterial applications.
Anticancer Activity
Trifluoromethyl-substituted quinoline and tetrahydroquinoline derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. The position and substitution pattern of the trifluoromethyl group, as well as other substituents on the heterocyclic core, significantly influence their potency.
Below is a summary of the in vitro anticancer activity of representative trifluoromethyl-substituted quinoline and tetrahydroquinoline analogs.
| Compound ID | Scaffold | Substitution | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 1 | Quinoline | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | 14.14 (LC50) | [1] |
| Compound 2 | Quinazoline | Trifluoromethyl at C4, varied substitutions | PC3, LNCaP, K562 | 3.02 - 3.98 | [2][3] |
| Compound 3 | Tetrahydroquinolinone | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116, MCF-7, A-549 | Micromolar concentrations | [4] |
| Compound 4 | Tetrahydroisoquinoline | 4-(4-(trifluoromethyl)phenyl) | Colon cancer cell lines | Significant KRas inhibition | [5] |
| Compound 5 | Thiazolo[4,5-d]pyrimidine | 5-trifluoromethyl-2-thioxo | A375, C32, DU145, MCF-7/WT | Potent activity | [6] |
SAR Insights for Anticancer Activity:
-
The presence of a trifluoromethyl group on the quinoline or a related heterocyclic scaffold is a recurrent feature in compounds with anticancer properties.
-
Hybrid molecules incorporating the trifluoromethyl-quinoline moiety with other pharmacophores, such as quinazolines or pyrimidines, have shown potent antiproliferative effects.[2][3][6]
-
For some tetrahydroisoquinoline derivatives, a trifluoromethyl group at the 4-position of a phenyl substituent contributes to significant KRas inhibition in colon cancer cell lines.[5]
-
The mechanism of action for some of these compounds involves the induction of apoptosis and the prevention of tumor cell migration.[3] Another proposed mechanism for a tetrahydroquinolinone derivative is the induction of autophagy via the PI3K/AKT/mTOR signaling pathway.[4]
Antibacterial Activity
Several studies have highlighted the potential of trifluoromethyl-substituted tetrahydroquinolines as antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains.
The following table summarizes the in vitro antibacterial activity of representative trifluoromethyl-substituted tetrahydroquinoline analogs.
| Compound ID | Scaffold | Substitution | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| HSD1835 | Tetrahydroquinoline | 3-(trifluoromethyl)-1H-pyrazol-containing | S. aureus ATCC 25923 | 2 - 4 | [7] |
| SF5/SCF3 Analogs | Tetrahydroquinoline | SF5 or SCF3 substitutions | MRSA, VRE faecalis, VRE faecium | 1 - 4 | [7][8] |
| HSN584 | Alkynyl Isoquinoline | Trifluoromethyl-substituted | Gram-positive bacteria (MRSA, VRE) | 4 - 16 | [9] |
SAR Insights for Antibacterial Activity:
-
The presence of trifluoromethyl (or related fluoroalkyl groups like SF5 and SCF3) appears to be crucial for the antibacterial activity of the tetrahydroquinoline scaffold, as analogs lacking these moieties were found to be inactive.[7]
-
The mechanism of action for some of these compounds is believed to be the disruption of bacterial membranes.[7]
-
For trifluoromethyl-substituted isoquinolines, a proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[9]
Experimental Protocols
Detailed experimental procedures are essential for the accurate evaluation and comparison of compound activities. Below are generalized protocols based on the methodologies described in the cited literature.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., PC3, LNCaP, K562, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., gefitinib) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of compounds against bacterial strains.[9]
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are grown in appropriate broth media (e.g., Mueller-Hinton broth) to the logarithmic phase.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.
-
Inoculation: The bacterial suspension is diluted to a standardized concentration and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate a proposed mechanism of action and a typical experimental workflow.
Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibition.
Caption: General experimental workflow for SAR studies.
References
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Comparing the efficacy of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride with known inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitory efficacy of several well-established cholinesterase inhibitors. As the specific inhibitory activity of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride against cholinesterases is not publicly available, it is included as a candidate for evaluation against these known standards.
Cholinesterase inhibitors are a class of compounds that block the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism of action is the basis for their use in the symptomatic treatment of Alzheimer's disease and other neurological conditions.[1][2]
Data Presentation: Comparative Inhibitory Efficacy
The potency of a cholinesterase inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for several well-known cholinesterase inhibitors against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and the specific assay used.[3]
| Compound | Target Enzyme | IC50 Value |
| This compound | AChE & BChE | Data not available |
| Donepezil | AChE | 6.7 nM[4] |
| BChE | 7400 nM[4] | |
| Galantamine | AChE | 556.01 µM[5] |
| BChE | > 100 µM | |
| Rivastigmine | AChE | 4.15 µM[6] |
| BChE | 37 nM[6] | |
| Tacrine | AChE | 31 nM[7] |
| BChE | 25.6 nM[7] |
Experimental Protocols: Determination of Cholinesterase Inhibition
The most widely used method for determining the IC50 values of cholinesterase inhibitors is the spectrophotometric method developed by Ellman and colleagues.[3][8]
Ellman's Method for Acetylcholinesterase (AChE) Inhibition Assay
Principle:
This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[8][9] The rate of color formation is proportional to the enzyme activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Test inhibitor (e.g., this compound) and known inhibitors (e.g., Donepezil)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a stock solution of the test inhibitor and known inhibitors in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 value.
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the various dilutions of the test inhibitor or known inhibitor. For the control (100% activity), add 10 µL of the solvent used for the inhibitors.
-
Add 10 µL of the AChE enzyme solution.
-
Add 10 µL of the DTNB solution.
-
Mix the contents of the wells and pre-incubate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 10 µL of the ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.[10]
-
Mandatory Visualization
Caption: Cholinergic signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining IC50 values.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo activity of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride. Due to the limited availability of direct in vivo studies on this specific compound, this document extrapolates its likely therapeutic applications based on the well-documented activities of structurally similar quinoline and tetrahydroquinoline derivatives. The primary focus is on its potential as an anticancer agent, likely acting as an mTOR inhibitor, and as an antimalarial compound. The information is supported by experimental data from peer-reviewed studies on analogous compounds.
Comparative In Vivo Efficacy of Tetrahydroquinoline Derivatives and Alternatives
The following tables summarize the in vivo efficacy of selected tetrahydroquinoline derivatives and established alternative compounds in anticancer and antimalarial studies. These compounds have been chosen for their structural relevance, particularly the presence of a trifluoromethyl group, or for their well-documented in vivo activity, providing a solid basis for comparison.
Anticancer Activity
| Compound/Drug | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Compound 10e (Morpholine-Substituted Tetrahydroquinoline) | N/A (In Vitro) | A549 (Lung Cancer) | IC50 = 0.033 µM | Surpassed standard agents like Everolimus and 5-fluorouracil in inducing apoptosis. | [1] |
| Compound 20d (Tetrahydroquinolinone derivative) | N/A (In Vitro) | HCT-116 (Colon Cancer) | Micromolar concentrations | Suppressed colony formation and migration. | [2] |
| Everolimus (mTOR inhibitor) | Xenograft Mouse Model | Various | Varies | Approved drug, standard of care for certain cancers. | [1] |
| 5-Fluorouracil (Chemotherapy) | Xenograft Mouse Model | Various | Varies | Standard chemotherapy agent. | [1] |
Antimalarial Activity
| Compound/Drug | Animal Model | Parasite Strain | Dosage | Efficacy | Reference |
| Quinoline-4-carboxamide derivative | Mouse | P. berghei | <1 mg/kg (oral, 4 days) | ED90 below 1 mg/kg. | [3] |
| MMV692140 (Tetrahydroquinoline) | N/A (In Vitro) | P. falciparum 3D7 | IC50 = 1.8 µM | Active against multiple life-cycle stages. | [4] |
| Chloroquine | Mouse | P. berghei ANKA | ED50 = 1.5–1.8 mg/kg | Reference drug for suppressive tests. | [5] |
Potential Signaling Pathway Inhibition
Many tetrahydroquinoline derivatives with anticancer properties have been shown to target the mTOR signaling pathway.[6][7][8] The trifluoromethyl group in this compound may enhance its potency and selectivity as an mTOR inhibitor.[1]
Caption: Potential inhibition of the mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the validation of in vivo studies. Below are representative experimental protocols for assessing anticancer and antimalarial efficacy.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
This protocol outlines the evaluation of a test compound's efficacy in a human tumor xenograft mouse model.[9][10][11]
Caption: Workflow for a xenograft mouse model experiment.
1. Cell Culture and Preparation:
-
Cell Line Selection: A human cancer cell line with relevance to the hypothesized mechanism of action should be chosen.
-
Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS at 37°C, 5% CO2).
-
Cell Harvesting and Preparation: Cells are harvested at 80-90% confluency, and a viability assay (e.g., trypan blue) is performed to ensure >95% viability. Cells are resuspended in a suitable medium (e.g., PBS or serum-free media), often mixed with Matrigel, to a final concentration for injection (e.g., 5 x 10^6 cells/100 µL).[9]
2. Animal Model:
-
Strain: Immunodeficient mice (e.g., athymic nude, NOD-SCID) aged 6-8 weeks are typically used.[9]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.[9]
3. Tumor Implantation and Growth Monitoring:
-
Implantation: The cell suspension is subcutaneously injected into the flank of anesthetized mice.[9]
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
4. Treatment:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[9]
-
Drug Formulation and Administration: The test compound is formulated in an appropriate vehicle. Administration can be via various routes such as oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), at predetermined doses and schedules.[9][12]
5. Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth compared to the vehicle control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly for signs of toxicity.[9]
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds.[5][13][14]
1. Parasite and Host:
-
Parasite Strain: Plasmodium berghei is a commonly used rodent malaria parasite.
-
Animal Model: Swiss albino mice are typically used.
2. Infection:
-
Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
3. Treatment:
-
Drug Administration: The test compound is administered to groups of infected mice, usually orally or subcutaneously, for four consecutive days, starting a few hours after infection.[5]
-
Dosage: A range of doses is used to determine the effective dose (ED50 and ED90).
4. Efficacy Assessment:
-
Parasitemia Measurement: On day 4 post-infection, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Chemosuppression Calculation: The average parasitemia in the treated groups is compared to the control group (receiving only the vehicle) to calculate the percentage of chemosuppression.
Conclusion
While direct in vivo validation for this compound is not yet extensively published, the available evidence from analogous compounds strongly suggests its potential as a therapeutic agent, particularly in oncology and infectious diseases. The trifluoromethyl moiety is often associated with enhanced biological activity. Further preclinical studies, following the detailed protocols outlined in this guide, are necessary to fully elucidate its efficacy, mechanism of action, and safety profile. The comparative data provided here serves as a valuable benchmark for designing and interpreting future in vivo experiments.
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline scaffold, with a focus on supporting experimental data and methodologies.
While direct and comprehensive cross-reactivity data for 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride across a broad panel of kinases and receptors is not extensively available in the public domain, this guide leverages data from structurally related tetrahydroquinoline and isoquinoline derivatives to provide insights into the potential selectivity profile of this compound class.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activities of representative trifluoromethyl-substituted tetrahydroquinoline derivatives and a comparative non-fluorinated isoquinoline compound. This data highlights the impact of the trifluoromethyl group on potency and selectivity against specific biological targets.
Table 1: Cytotoxicity Profile of Morpholine-Substituted Tetrahydroquinoline Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | VERO (Normal Kidney) IC50 (µM) |
| 10d | 3-Fluoro-5-(trifluoromethyl) | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | > 25 |
| 10e | 3,5-bis(Trifluoromethyl) | 0.033 ± 0.003 | Not Reported | Not Reported | > 25 |
| 10h | 3,5-bis(Trifluoromethyl) | Not Reported | 0.087 ± 0.007 | Not Reported | > 25 |
| 10c | 3,5-Difluoro | 3.73 ± 0.17 | Not Reported | Not Reported | > 25 |
| 10f | 3,5-Difluoro | Not Reported | 4.47 ± 0.013 | Not Reported | > 25 |
| Everolimus | Reference Drug | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Fluorouracil | Reference Drug | Not Reported | Not Reported | Not Reported | Not Reported |
Data adapted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[2][3]
Analysis: The data in Table 1 demonstrates that the incorporation of trifluoromethyl groups significantly enhances the cytotoxic potency of the tetrahydroquinoline scaffold against cancer cell lines.[2] Specifically, compounds with 3,5-bis(trifluoromethyl) substitution (10e and 10h) and 3-fluoro-5-(trifluoromethyl) substitution (10d) exhibit substantially lower IC50 values compared to their difluoro-substituted counterparts (10c and 10f).[2][3] This suggests that the trifluoromethyl group contributes to stronger interactions with the biological target, presumed to be within the mTOR signaling pathway.[3] Importantly, these potent compounds show high selectivity, with minimal toxicity towards normal VERO cells.[2]
Table 2: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Isoquinoline Derivatives against PARP1 and PARP2
| Compound | R | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Isoquinoline Analog 1 | H | 1.8 | 0.4 |
| Isoquinoline Analog 2 | F | 1.5 | 0.3 |
Data adapted from a comparative study of fluorinated and non-fluorinated isoquinolines as PARP inhibitors.[4]
Analysis: Table 2 provides a direct comparison of a non-fluorinated isoquinoline derivative with its fluorinated counterpart. The introduction of a fluorine atom at the 7-position of the isoquinoline core leads to a modest increase in potency against both PARP1 and PARP2.[4] This highlights that even a single fluorine substitution can refine the pharmacological profile of a heterocyclic scaffold, although the effect may be more subtle than that of a trifluoromethyl group.
Experimental Protocols
To ensure the reliability and reproducibility of cross-reactivity and selectivity studies, standardized and detailed experimental protocols are essential. The following sections describe the methodologies for two widely used assays in drug discovery.
Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[5]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[5]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of purified, DNA-tagged human kinases.
-
Immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads).
-
Assay buffer.
-
qPCR reagents.
Procedure:
-
Incubation: The DNA-tagged kinase is incubated with the test compound at various concentrations.
-
Competition: This mixture is then added to a well containing the immobilized ligand. The reaction is allowed to reach binding equilibrium.
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger binding of the test compound to the kinase. IC50 or Kd values are determined from dose-response curves.[5]
Competitive Radioligand Binding Assay
This assay is a highly sensitive method used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes or purified receptors.
-
Assay buffer.
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).
-
Unlabeled test compound.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well filter plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound.
-
Reaction Initiation: Add the membrane or receptor preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the workflow of a competitive binding assay and a relevant signaling pathway that can be modulated by tetrahydroquinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
Lack of Peer-Reviewed Studies on 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride Prevents Direct Comparison
A comprehensive review of peer-reviewed scientific literature reveals a significant gap in research on the specific compound 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride . Currently, there are no dedicated studies detailing its biological activity, efficacy, or toxicological profile. This absence of specific data precludes a direct comparative analysis of its performance against alternative compounds.
However, the broader class of trifluoromethyl-substituted tetrahydroquinolines has been investigated for various therapeutic applications, particularly in oncology. By examining studies on structurally related compounds, we can infer the potential significance of the trifluoromethyl moiety and provide a comparative context for future research. This guide synthesizes available data on analogous trifluoromethyl-tetrahydroquinoline derivatives to offer insights for researchers, scientists, and drug development professionals.
Comparison of Trifluoromethyl-Substituted Tetrahydroquinoline Derivatives
Recent studies have highlighted the role of trifluoromethyl (CF3) groups in enhancing the anticancer activity of tetrahydroquinoline scaffolds. The high electronegativity and bulk of the CF3 group are believed to contribute to stronger interactions with biological targets.[1]
A series of morpholine-substituted tetrahydroquinoline derivatives have been evaluated as potential mTOR inhibitors for cancer therapy.[1][2][3] The data below compares derivatives with and without trifluoromethyl substitutions to illustrate the impact of this functional group on cytotoxic activity.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Substituted Tetrahydroquinoline Derivatives
| Compound ID | Structure / Key Substituents | Target Cell Line | IC50 (µM) |
| 10e | 3,5-bis(trifluoromethyl)phenyl | A549 (Lung Cancer) | 0.033 ± 0.003 |
| 10d | 3,5-bis(trifluoromethyl)phenyl | A549 (Lung Cancer) | 0.062 ± 0.01 |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | ||
| 10h | 3,5-bis(trifluoromethyl)phenyl | MCF-7 (Breast Cancer) | 0.087 ± 0.007 |
| 10c | 3,5-difluorophenyl | A549 (Lung Cancer) | 3.73 ± 0.17 |
| 10f | 3,5-difluorophenyl | MCF-7 (Breast Cancer) | 4.47 ± 0.013 |
Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[1][3]
Analysis: The data clearly indicates that derivatives bearing two trifluoromethyl groups (e.g., 10e , 10d , 10h ) exhibit significantly higher potency (lower IC50 values) across multiple cancer cell lines compared to their difluoro-substituted counterparts (10c , 10f ). Compound 10e emerged as a particularly potent agent against the A549 lung cancer cell line.[3] This supports the hypothesis that the trifluoromethyl moiety plays a crucial role in the compound's cytotoxic efficacy, likely by enhancing binding affinity to the target protein, mTOR.[1]
Experimental Protocols
The following is a summary of the methodology used to obtain the cytotoxicity data presented above.
MTT Assay for in vitro Antiproliferative Activity
The antiproliferative activity of the synthesized tetrahydroquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, and MDA-MB-231) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Reagent Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
To further elucidate the context of this research, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, is often targeted in cancer therapy.
Caption: General workflow for the synthesis and in vitro evaluation of novel tetrahydroquinoline (THQ) derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride, compiled from safety data sheets of structurally related compounds.
Disclaimer: The following procedures are based on best practices derived from available data on similar chemical structures. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] A lab coat is mandatory. |
| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.[1] |
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the chemical.[3] For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable container for disposal.[1][2]
-
Decontaminate the Area: Once the material is collected, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Collect Waste: Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed and properly labeled hazardous waste container.
Proper Disposal Procedure
The primary and universally recommended method for the disposal of this compound and its contaminated materials is through a licensed and approved waste disposal company.[1][2][3]
Step-by-Step Disposal Guide:
-
Segregate Waste: Do not mix this chemical waste with other waste streams. Keep it in its original container if possible, or a clearly labeled, compatible container.
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and any relevant hazard symbols (e.g., "Toxic," "Harmful to aquatic life").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, until it can be collected by a licensed waste disposal service.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a certified hazardous waste management company.[1][2][3] These professionals are equipped to handle and dispose of the chemical in accordance with all regulatory requirements.
Environmental Considerations: This compound may be harmful to aquatic life with long-lasting effects. Do not allow this chemical to enter drains, sewers, or waterways.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of chemical waste.
References
Personal protective equipment for handling 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride
This guide provides critical safety and logistical information for handling 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods.
Hazard Profile and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4] | To protect eyes from chemical splashes, vapors, and dust.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving may be appropriate for handling highly hazardous compounds.[6] | To prevent skin contact and absorption of the chemical.[5] Glove compatibility should be verified with the manufacturer.[6] |
| Body Protection | A lab coat must be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[4] | To protect skin and clothing from spills and contamination.[4] Lab coats should be removed immediately if contaminated.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][7] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure that a designated work area within a chemical fume hood is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1. This includes safety goggles, nitrile gloves, and a lab coat.[3][4]
-
Weighing and Transfer:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent moisture contamination.[6][10]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.[9]
Disposal Plan:
Waste containing this compound must be treated as hazardous waste.[2][6]
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect contaminated consumables (e.g., weighing paper, gloves, wipes) and excess solid chemical in a designated solid hazardous waste container.[11]
-
Liquid Waste: Collect solutions in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[11]
-
-
Container Management: Keep waste containers securely sealed when not in use and store them in a designated hazardous waste storage area.[2][11]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[2] Do not dispose of this chemical down the drain.[2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uab.edu [uab.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
